molecular formula C20H24O6 B587287 Demethylsonchifolin

Demethylsonchifolin

Cat. No.: B587287
M. Wt: 360.4 g/mol
InChI Key: IOPBGRHISQTQKP-AAUAWEGASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethylsonchifolin is a natural product found in Blainvillea rhomboidea, Campovassouria cruciata, and other organisms with data available.

Properties

IUPAC Name

(3aR,4R,6E,10E,11aR)-10-methyl-4-[(Z)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-5-12(3)19(23)25-16-10-14(18(21)22)8-6-7-11(2)9-15-17(16)13(4)20(24)26-15/h5,8-9,15-17H,4,6-7,10H2,1-3H3,(H,21,22)/b11-9+,12-5-,14-8+/t15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPBGRHISQTQKP-AAUAWEGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C/C(=C\CC/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Demethylsonchifolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Demethylsonchifolin, a sesquiterpenoid natural product. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound.

Chemical Structure and Properties

This compound is a sesquiterpenoid lactone isolated from the plant Smallanthus sonchifolius. Its chemical structure is characterized by a complex fused ring system.

Chemical Formula: C₂₀H₂₄O₆[1]

Molecular Weight: 360.4 g/mol [1]

IUPAC Name: (3aR,4R,6E,10Z,11aR)-10-methyl-4-[(Z)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid[1]

Synonyms:

  • This compound[1]

  • (3aR,4R,6E,10E,11aR)-2,3,3a,4,5,8,9,11a-Octahydro-10-methyl-3-methylene-4-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxocyclodeca[b]furan-6-carboxylic acid[1]

  • Cyclodeca[b]furan-6-carboxylic acid, 2,3,3a,4,5,8,9,11a-octahydro-10-methyl-3-methylene-4-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-, (3aR,4R,6E,10E,11aR)-

A two-dimensional representation of the chemical structure of this compound is provided below.

G This compound This compound C20H24O6 C20H24O6

Figure 1: Chemical Formula of this compound.

Physicochemical Properties:

PropertyValueReference
Boiling Point (Predicted)563.2 ± 50.0 °C
Density (Predicted)1.21 ± 0.1 g/cm³
pKa (Predicted)4.49 ± 0.60

Isolation Protocol

This compound is a natural product isolated from the herbs of Smallanthus sonchifolius. A general experimental protocol for the isolation of sesquiterpenoids from this plant involves bioassay-guided fractionation.

Experimental Workflow for Isolation:

G plant Smallanthus sonchifolius leaves extraction Extraction with Dichloromethane plant->extraction fractionation Column Chromatography extraction->fractionation bioassay Bioassay (e.g., Trypanocidal Activity) fractionation->bioassay hplc Preparative HPLC bioassay->hplc Active Fractions isolation Isolation of this compound hplc->isolation structure Structure Elucidation (NMR, MS) isolation->structure

Figure 2: General workflow for the isolation of sesquiterpenoids.

Detailed Methodology (Hypothetical, based on similar compounds):

  • Plant Material: Air-dried and powdered leaves of Smallanthus sonchifolius are used as the starting material.

  • Extraction: The powdered leaves are subjected to extraction with a suitable organic solvent, such as dichloromethane, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions with different polarities.

  • Bioassay-Guided Selection: Each fraction is tested for a specific biological activity (e.g., cytotoxic, anti-inflammatory, or antimicrobial activity). Fractions showing significant activity are selected for further purification.

  • Purification: The active fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to isolate the pure compound, this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Biological Activity and Potential Signaling Pathways

The biological activities of this compound have not been extensively reported in the available literature. However, other sesquiterpenoid lactones isolated from Smallanthus sonchifolius have demonstrated various biological effects, suggesting potential areas of investigation for this compound.

Potential Biological Activities (Inferred from related compounds):

  • Anticancer Activity: Many sesquiterpenoid lactones exhibit cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Inhibition of inflammatory pathways is a known activity of this class of compounds.

  • Antimicrobial Activity: Some sesquiterpenoids show activity against bacteria and fungi.

Potential Signaling Pathways of Interest:

Based on the activities of other natural products, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.

G cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Inflammation Inflammation (e.g., COX-2, iNOS expression) MAPK->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation NFkB->Proliferation NFkB->Apoptosis This compound This compound This compound->MAPK Inhibition? This compound->NFkB Inhibition?

Figure 3: Potential signaling pathways modulated by this compound.

Experimental Protocols for Biological Evaluation:

  • Cytotoxicity Assays:

    • MTT Assay: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on various cancer cell lines. Cells are treated with different concentrations of the compound, and cell viability is measured colorimetrically.

  • Anti-inflammatory Assays:

    • Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

    • Western Blot Analysis: To investigate the effect of this compound on the expression of key inflammatory proteins such as COX-2 and iNOS, and on the phosphorylation status of proteins in the MAPK and NF-κB signaling pathways.

This technical guide serves as a foundational resource for researchers. Further in-depth studies are required to fully elucidate the biological activities and therapeutic potential of this compound.

References

Demethylsonchifolin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin, a sesquiterpene lactone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its extraction and isolation, and an exploration of its biological activities, with a focus on its cytotoxic and anti-inflammatory properties. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Natural Sources of this compound

The primary natural source of this compound identified to date is the semi-aquatic herbaceous plant Enhydra fluctuans , a member of the Asteraceae family. This plant is traditionally used in various cultures for its medicinal properties. While other sesquiterpene lactones are prevalent in the Asteraceae family, Enhydra fluctuans is a notable source of this compound and related melampolide-type sesquiterpene lactones.

Isolation and Purification of this compound

The isolation of this compound from Enhydra fluctuans involves a multi-step process encompassing extraction and chromatography. The following protocol is a synthesized methodology based on established techniques for the isolation of sesquiterpenoids from plant materials.

Experimental Protocol: Extraction

A detailed protocol for the extraction of this compound from the aerial parts of Enhydra fluctuans is outlined below.

2.1.1. Plant Material Preparation: The aerial parts of Enhydra fluctuans are collected, washed, and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

2.1.2. Extraction Procedure: Maceration is a common method for the extraction of thermolabile compounds.[1] The powdered plant material is subjected to extraction with methanol (B129727) at room temperature with periodic agitation. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude methanol extract.

A general workflow for the extraction and initial fractionation is depicted in the following diagram:

Extraction_Workflow plant_material Dried & Powdered Enhydra fluctuans extraction Methanol Extraction (Maceration) plant_material->extraction Solvent filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Methanol Extract evaporation->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation fractions Hexane (B92381), Chloroform (B151607), Ethyl Acetate, Butanol Fractions fractionation->fractions

Caption: General workflow for the extraction and fractionation of Enhydra fluctuans.

Experimental Protocol: Isolation by Chromatography

The crude extract or a specific fraction (e.g., the chloroform fraction) is then subjected to chromatographic separation to isolate this compound. Column chromatography is a widely used technique for this purpose.

2.2.1. Column Chromatography: A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel. The crude extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound from column chromatography can be further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water.

The general workflow for the isolation of this compound is illustrated below:

Isolation_Workflow crude_extract Crude Extract or Active Fraction column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Gradient Elution tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring enriched_fractions Enriched Fractions tlc_monitoring->enriched_fractions Pooling prep_hplc Preparative HPLC enriched_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Quantitative Data
ParameterValue/RangeReference
Extraction
Solvent to Solid Ratio10:1 to 20:1 (v/w)General Practice
Extraction Time (Maceration)24 - 72 hours[1]
Column Chromatography
Stationary PhaseSilica Gel (60-120 mesh)General Practice
Mobile Phase (Gradient)Hexane:Ethyl Acetate (100:0 to 0:100)General Practice
Preparative HPLC
ColumnC18 (e.g., 250 x 10 mm, 5 µm)General Practice
Mobile PhaseMethanol:Water (Gradient)General Practice
Flow Rate2 - 5 mL/minGeneral Practice

Biological Activity of this compound and Related Sesquiterpenoids

Sesquiterpene lactones, including those found in Enhydra fluctuans, are known to exhibit a range of biological activities.

Cytotoxic Activity

Several studies have demonstrated the cytotoxic potential of sesquiterpene lactones isolated from Enhydra fluctuans against various cancer cell lines. While data for this compound is limited, related compounds from the same plant have shown significant activity.

CompoundCell LineIC50 (µM)Reference
EnhydrinCCRF-CEM (Leukemia)0.25
HCT-116 (Colon Cancer)0.18
MDA-MB-231 (Breast Cancer)0.32
U251 (Glioblastoma)0.45
FluctuaninCCRF-CEM (Leukemia)2.5
HCT-116 (Colon Cancer)1.5
MDA-MB-231 (Breast Cancer)3.1
U251 (Glioblastoma)4.2
FluctuadinCCRF-CEM (Leukemia)10.5
HCT-116 (Colon Cancer)8.7
MDA-MB-231 (Breast Cancer)12.3
U251 (Glioblastoma)17.3
Anti-inflammatory Activity and Potential Signaling Pathway

Sesquiterpene lactones from the Asteraceae family are recognized for their anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is believed to be responsible for their biological activity, including the inhibition of NF-κB. This functional group can react with nucleophilic residues, such as cysteine, in key signaling proteins like IκB kinase (IKK), thereby preventing the activation of NF-κB.

The proposed mechanism of NF-κB inhibition by sesquiterpene lactones is depicted in the following diagram:

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_pathway NF-κB Signaling Pathway stimulus TNF-α IKK IKK Complex stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_degradation Ubiquitination & Degradation IkB->IkB_degradation NFkB_active Active NF-κB NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression This compound This compound (Sesquiterpene Lactone) This compound->IKK Inhibition

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Conclusion

This compound, a sesquiterpenoid found in Enhydra fluctuans, represents a promising natural product for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its natural source, a detailed framework for its isolation, and insights into its potential cytotoxic and anti-inflammatory activities. The presented methodologies and data are intended to serve as a valuable resource for researchers and scientists in the field. Further studies are warranted to fully elucidate the therapeutic potential and mechanisms of action of this intriguing compound.

References

The Putative Biosynthetic Pathway of Demethylsonchifolin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin, a sesquiterpene lactone found in Smallanthus sonchifolius (yacon), belongs to a class of bioactive compounds with significant therapeutic potential. While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research into the biosynthesis of related sesquiterpene lactones in the Asteraceae family provides a strong foundation for a putative pathway. This technical guide synthesizes the current understanding of sesquiterpene lactone biosynthesis, from the initial cyclization of farnesyl pyrophosphate to the formation of the germacrane (B1241064) skeleton and subsequent oxidative modifications. We present a proposed biosynthetic route to this compound, detail common experimental protocols for pathway elucidation, and provide quantitative data from related pathways to serve as a benchmark for future research.

Introduction to Sesquiterpene Lactones and this compound

Sesquiterpene lactones (STLs) are a large and diverse group of C15 terpenoids characterized by a lactone ring.[1] They are predominantly found in the Asteraceae family and exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] this compound is a melampolide-type sesquiterpene lactone that has been isolated from the leaves of yacon (Smallanthus sonchifolius).[3][4] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to increase its production in plants or for heterologous expression in microbial systems.

The General Biosynthetic Pathway of Sesquiterpene Lactones

The biosynthesis of all sesquiterpene lactones originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The pathway can be broadly divided into three key stages:

  • Stage 1: Formation of the Sesquiterpene Skeleton: FPP is cyclized by a class of enzymes known as sesquiterpene synthases (TPSs) to form a variety of cyclic sesquiterpene olefins. For most STLs, the initial backbone is germacrene A, produced by the enzyme germacrene A synthase (GAS).

  • Stage 2: Oxidation of the Sesquiterpene Skeleton: The hydrocarbon backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). A key enzyme in this stage is germacrene A oxidase (GAO), which oxidizes germacrene A to germacrene A acid.

  • Stage 3: Lactonization and Further Modifications: The oxidized intermediate is then converted into the characteristic lactone ring, often through the action of another CYP450, such as costunolide (B1669451) synthase (COS), which forms the common STL precursor, costunolide. This precursor can then undergo further tailoring reactions to generate the vast diversity of STLs observed in nature.

Putative Biosynthetic Pathway of this compound

Based on the general STL pathway and the structure of this compound, a putative biosynthetic pathway is proposed. The initial, well-characterized steps leading to the formation of costunolide are highly conserved. The subsequent steps are hypothesized based on the known chemistry of melampolide biosynthesis.

Putative_Biosynthetic_Pathway_of_this compound FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO) (CYP71AV2-8) Costunolide Costunolide GermacreneA_acid->Costunolide Costunolide Synthase (COS) (CYP71BL) Melampolide_precursor Putative Melampolide Precursors Costunolide->Melampolide_precursor Hydroxylases, Acyltransferases (Putative) This compound This compound Melampolide_precursor->this compound Tailoring Enzymes (Putative)

Caption: Putative biosynthetic pathway of this compound.

Key Enzymes in the Putative Pathway

Germacrene A Synthase (GAS)
  • Function: Catalyzes the cyclization of the linear FPP to the cyclic germacrene A. This is the committed step in the biosynthesis of many STLs.

  • Enzyme Class: Sesquiterpene synthase (TPS).

Germacrene A Oxidase (GAO)
  • Function: A cytochrome P450 enzyme that catalyzes the three-step oxidation of the C12 methyl group of germacrene A to a carboxylic acid, forming germacrene A acid.

  • Enzyme Class: Cytochrome P450 monooxygenase (CYP71AV subfamily).

Costunolide Synthase (COS)
  • Function: Another cytochrome P450 that hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous lactonization to form costunolide.

  • Enzyme Class: Cytochrome P450 monooxygenase (CYP71BL subfamily).

Putative Tailoring Enzymes

The conversion of costunolide to this compound likely involves a series of hydroxylation, acylation, and other modification reactions. The specific enzymes responsible for these transformations in Smallanthus sonchifolius have yet to be identified.

Quantitative Data from Related Pathways

While specific kinetic data for the enzymes in the this compound pathway are unavailable, data from homologous enzymes in other Asteraceae species provide valuable insights.

EnzymePlant SourceSubstrateK_m (µM)k_cat (s⁻¹)Reference
Germacrene A SynthaseCichorium intybusFPP6.6N/A
Germacrene A OxidaseHelianthus annuusGermacrene A~5N/A

Note: N/A indicates that the data was not available in the cited literature. This table is intended to be illustrative of the types of quantitative data that are important for characterizing biosynthetic pathways.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques.

Identification of Candidate Genes

A common approach is to use transcriptomic data from tissues where the compound of interest is highly expressed (e.g., glandular trichomes of yacon leaves) to identify candidate genes, particularly those encoding TPS and CYP450s.

Experimental_Workflow_Gene_Identification PlantTissue Plant Tissue (e.g., Yacon Leaves) RNASeq RNA Sequencing PlantTissue->RNASeq Transcriptome Transcriptome Assembly RNASeq->Transcriptome HomologySearch Homology Search (BLAST, etc.) Transcriptome->HomologySearch CandidateGenes Candidate Genes (TPS, CYP450s) HomologySearch->CandidateGenes

Caption: Workflow for candidate gene identification.

Functional Characterization of Enzymes

Candidate genes are typically cloned and expressed in a heterologous host, such as E. coli or yeast, for functional characterization.

  • Enzyme Assays: The purified recombinant enzyme is incubated with the putative substrate (e.g., FPP for a TPS), and the reaction products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • In Vitro Reconstitution: To confirm a multi-step pathway, several enzymes can be combined in a single reaction to observe the production of a downstream intermediate.

In Vivo Gene Function Studies

Techniques like Virus-Induced Gene Silencing (VIGS) or stable genetic transformation (e.g., using Agrobacterium tumefaciens) can be employed to downregulate or overexpress a candidate gene in the native plant. The effect on the metabolic profile of the plant is then analyzed to confirm the gene's function.

Future Directions

The complete elucidation of the this compound biosynthetic pathway will require the identification and characterization of the specific tailoring enzymes that convert costunolide into the final product. A combination of transcriptomics, proteomics, and metabolomics approaches in Smallanthus sonchifolius will be instrumental in achieving this goal. This knowledge will pave the way for the sustainable production of this valuable bioactive compound through metabolic engineering and synthetic biology.

References

Preliminary Cytotoxic Effects of Sesquiterpene Lactones from Smallanthus sonchifolius

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Smallanthus sonchifolius, commonly known as yacon, is a plant species that has been a source of various bioactive compounds. Among these, sesquiterpene lactones (STLs) have garnered significant attention for their potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide focuses on the preliminary cytotoxic effects of STLs isolated from S. sonchifolius, providing researchers and drug development professionals with a consolidated resource on their in vitro activities. While the specific cytotoxic profile of Demethylsonchifolin remains to be elucidated, the data on its chemical relatives from the same natural source provide a strong rationale for further investigation.

Quantitative Cytotoxicity Data

The cytotoxic activity of several sesquiterpene lactones isolated from Smallanthus sonchifolius has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

CompoundCell LineIC50 (µM)Exposure TimeAssay
Enhydrin HeLa (Cervical Cancer)1.6924 hoursMTT
HL-60 (Leukemia)Not ReportedNot ReportedNot Reported
B16 (Melanoma)Not ReportedNot ReportedNot Reported
Uvedalin HeLa (Cervical Cancer)1.9324 hoursMTT
HL-60 (Leukemia)Not ReportedNot ReportedNot Reported
B16 (Melanoma)Not ReportedNot ReportedNot Reported
Polymatin B CCRF-CEM (Leukemia)Not ReportedNot ReportedMTT
CEM-ADR5000 (Leukemia)Not ReportedNot ReportedMTT
MIA-PaCa-2 (Pancreatic Cancer)Not ReportedNot ReportedMTT
Sonchifolin HeLa (Cervical Cancer)Not ReportedNot ReportedNot Reported
Enhydrofolin HeLa (Cervical Cancer)Most effectiveNot ReportedNot Reported
Uvedafolin HeLa (Cervical Cancer)Most effectiveNot ReportedNot Reported

Note: "Not Reported" indicates that the specific values were not available in the reviewed literature. The dimeric STLs, enhydrofolin and uvedafolin, were noted to be the most effective substances among the tested STLs on HeLa cells[1].

Experimental Protocols

The following section outlines a generalized methodology for assessing the cytotoxic effects of sesquiterpene lactones, based on the protocols commonly cited in the literature.

Cell Culture
  • Cell Lines: Human cancer cell lines such as HeLa (cervical carcinoma), HL-60 (promyelocytic leukemia), and B16 (murine melanoma) are commonly used.

  • Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., sesquiterpene lactones). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of sesquiterpene lactones from Smallanthus sonchifolius are believed to be mediated through the induction of apoptosis and the generation of oxidative stress.

Apoptosis Induction

Studies on enhydrin, uvedalin, and sonchifolin have shown that these compounds can induce apoptosis in cancer cells. This process is often characterized by morphological changes, DNA fragmentation, and the activation of caspases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus STL Sesquiterpene Lactone (e.g., Enhydrin, Uvedalin) ROS Reactive Oxygen Species (ROS) Generation STL->ROS Induces Caspase_Activation Caspase Activation (e.g., Caspase-3/7) ROS->Caspase_Activation Leads to DNA_Damage DNA Damage & Fragmentation Caspase_Activation->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Results in G cluster_0 Experimental Workflow A Compound Preparation (this compound/STL Stock Solution) B Cell Culture (Seeding in 96-well plates) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24-72 hours) C->D E MTT Assay D->E F Data Acquisition (Absorbance Reading) E->F G Data Analysis (IC50 Calculation) F->G

References

Spectroscopic and Biological Insights into Demethylsonchifolin and Related Sesquiterpenoid Lactones from Smallanthus sonchifolius

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Demethylsonchifolin, a sesquiterpenoid lactone, is a natural product isolated from Smallanthus sonchifolius, a plant species commonly known as yacon. Sesquiterpenoid lactones from this plant have garnered significant interest within the scientific community due to their diverse biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the spectroscopic data for sesquiterpenoid lactones structurally related to this compound, namely Uvedalin and Enhydrin, owing to the limited availability of specific data for this compound in the current literature. The guide details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents this information in a structured format to aid in the identification and characterization of these compounds. Furthermore, a representative signaling pathway commonly modulated by this class of compounds is visualized to provide context for their biological activity.

Spectroscopic Data of Related Sesquiterpenoid Lactones

The structural elucidation of natural products like this compound and its analogs heavily relies on a combination of spectroscopic techniques. The following tables summarize the ¹H and ¹³C NMR, IR, and MS data for Uvedalin and Enhydrin, two well-characterized sesquiterpenoid lactones also found in Smallanthus sonchifolius.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for Uvedalin and Enhydrin are presented below.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) of Uvedalin and Enhydrin

PositionUvedalin (δ ppm, J in Hz)Enhydrin (δ ppm, J in Hz)
16.08 (d, 5.9)6.09 (d, 5.9)
2--
3--
4--
53.01 (d, 5.9)3.03 (d, 5.9)
64.95 (t, 9.5)4.98 (t, 9.5)
73.15 (m)3.18 (m)
85.35 (dd, 9.5, 3.0)5.38 (dd, 9.5, 3.0)
92.50 (m)2.52 (m)
10--
11--
13a6.25 (s)6.28 (s)
13b5.65 (s)5.68 (s)
141.95 (s)1.98 (s)
151.25 (s)1.28 (s)
2'6.10 (qq, 7.2, 1.5)6.12 (qq, 7.2, 1.5)
3'1.90 (dq, 7.2, 1.5)1.92 (dq, 7.2, 1.5)
4'2.00 (q, 1.5)2.02 (q, 1.5)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) of Uvedalin and Enhydrin

PositionUvedalin (δ ppm)Enhydrin (δ ppm)
1128.1128.0
2200.1200.0
3141.5141.4
4126.160.5
550.150.0
682.582.4
748.248.1
870.170.0
945.345.2
10149.8149.7
11138.7138.6
12169.8169.7
13121.6121.5
1420.820.7
1517.517.4
1'167.5167.4
2'127.8127.7
3'138.9138.8
4'15.915.8
5'20.520.4
Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for Uvedalin and Enhydrin are listed below.

Table 3: IR Absorption Bands (cm⁻¹) of Uvedalin and Enhydrin

Functional GroupUvedalin (cm⁻¹)Enhydrin (cm⁻¹)
O-H stretching34503455
C-H stretching2925, 28552928, 2858
C=O stretching (γ-lactone)17701772
C=O stretching (ester)17351738
C=C stretching16501652
C-O stretching1250, 11501255, 1152
Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrometry (HRMS) data provides the exact mass, which can be used to confirm the molecular formula.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of Uvedalin and Enhydrin

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
UvedalinC₂₁H₂₆O₇391.1706391.1702
EnhydrinC₂₁H₂₆O₈407.1655407.1651

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of sesquiterpenoid lactones from Smallanthus sonchifolius.

Isolation of Sesquiterpenoid Lactones

A general workflow for the isolation and purification of sesquiterpenoid lactones from plant material is depicted in the diagram below.

Isolation_Workflow plant_material Dried and Powdered Plant Material (Smallanthus sonchifolius leaves) extraction Maceration with Organic Solvent (e.g., Methanol (B129727) or Ethanol) plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partitioning fractionation Column Chromatography (Silica Gel or Sephadex) partitioning->fractionation fractions Collection of Fractions fractionation->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of Similar Fractions tlc->pooling purification Preparative HPLC or Crystallization pooling->purification pure_compound Isolated Pure Compound (e.g., Uvedalin, Enhydrin) purification->pure_compound spectroscopy Spectroscopic Analysis (NMR, IR, MS) pure_compound->spectroscopy elucidation Structure Elucidation spectroscopy->elucidation

Caption: General workflow for the isolation of sesquiterpenoid lactones.
NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (δ 0.00 for ¹H and δ 0.0 for ¹³C).

IR Spectroscopy
  • Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent like chloroform, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and correlated with specific functional groups.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The analysis is performed in positive ion mode. The instrument is calibrated using a standard of known mass.

  • Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined, and the elemental composition is calculated using the instrument's software.

Biological Activity and Signaling Pathways

Sesquiterpenoid lactones from Smallanthus sonchifolius have been reported to exhibit a range of biological activities, with anti-inflammatory properties being particularly prominent. A key mechanism underlying the anti-inflammatory effects of many sesquiterpenoid lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release & Translocation This compound This compound (and related SLs) This compound->IKK Inhibits DNA DNA NFkB_active->DNA Binds Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.

The diagram illustrates how pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This process releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Sesquiterpenoid lactones, including likely this compound, can inhibit this pathway, often by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing the inflammatory response.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of sesquiterpenoid lactones from Smallanthus sonchifolius, using Uvedalin and Enhydrin as representative examples in the absence of detailed published data for this compound. The tabulated data and detailed experimental protocols offer a practical resource for researchers in natural product chemistry and drug discovery. The visualization of a key signaling pathway modulated by this class of compounds provides valuable insight into their potential therapeutic applications. Further research is warranted to isolate and fully characterize this compound to confirm its precise spectroscopic properties and elucidate its specific biological mechanisms of action.

Lack of Publicly Available Data on In Silico Predicted Targets of Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and publicly accessible databases, no specific studies detailing the in silico prediction of protein targets for the compound Demethylsonchifolin were identified. Therefore, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway visualizations is not feasible at this time.

Researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound should be aware that its mechanism of action and specific molecular targets do not appear to have been elucidated or published in the scientific domain.

General Methodologies for In Silico Target Prediction

While information specific to this compound is unavailable, the field of computational pharmacology employs several well-established methodologies for predicting the targets of small molecules. These approaches are crucial in the early stages of drug discovery for hypothesis generation, understanding potential mechanisms of action, and identifying potential off-target effects. The primary strategies include:

  • Ligand-Based Methods: These approaches utilize the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical structure of a query compound (like this compound) to databases of compounds with known protein targets, potential targets can be inferred. Common techniques include chemical similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis.

  • Structure-Based Methods (Molecular Docking): When the three-dimensional structure of a protein is known, molecular docking simulations can be used to predict how a small molecule might bind to it. This method computationally places the ligand into the binding site of a protein and estimates the binding affinity. Large-scale docking screens against a panel of protein structures can help identify potential targets.

  • Chemogenomic and Machine Learning Approaches: These methods integrate large-scale chemical and biological data to predict drug-target interactions. Machine learning models are trained on known drug-target pairs and can then predict the likelihood of an interaction between a new compound and a panel of targets.

Experimental Validation

It is critical to note that any targets predicted through in silico methods are purely hypothetical and require experimental validation. Common laboratory techniques to confirm predicted drug-target interactions include:

  • Biochemical Assays: These experiments, such as enzyme inhibition assays or binding affinity measurements (e.g., surface plasmon resonance, isothermal titration calorimetry), directly assess the interaction between the compound and the purified target protein.

  • Cell-Based Assays: These assays investigate the effect of the compound on cellular processes that are known to be modulated by the predicted target. This can include reporter gene assays, protein expression analysis (e.g., Western blotting), or cell viability and proliferation assays.

Future Outlook for this compound Research

The absence of published data on this compound's targets presents an open area for future research. A typical workflow to identify its targets would involve the following steps:

  • In Silico Prediction: Employing the computational methods described above to generate a list of putative protein targets.

  • Experimental Validation: Prioritizing the predicted targets and validating the interactions using biochemical and cell-based assays.

  • Pathway Analysis: Once targets are confirmed, bioinformatics tools can be used to understand the broader signaling pathways and cellular processes that may be affected by this compound.

Below is a generalized workflow diagram illustrating the process of in silico target prediction and validation.

In_Silico_Target_Prediction_Workflow cluster_in_silico In Silico Prediction cluster_validation Experimental Validation cluster_analysis Downstream Analysis compound This compound (Query Compound) ligand_based Ligand-Based Methods compound->ligand_based structure_based Structure-Based Methods compound->structure_based ml_based Machine Learning Methods compound->ml_based predicted_targets List of Predicted Targets ligand_based->predicted_targets structure_based->predicted_targets ml_based->predicted_targets biochemical Biochemical Assays predicted_targets->biochemical cell_based Cell-Based Assays predicted_targets->cell_based validated_target Validated Target(s) biochemical->validated_target cell_based->validated_target pathway_analysis Signaling Pathway Analysis validated_target->pathway_analysis mechanism Mechanism of Action Elucidation pathway_analysis->mechanism

A generalized workflow for in silico target prediction and experimental validation.

A Technical Deep Dive into Demethylsonchifolin and Structurally Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. They are characterized by a 15-carbon skeleton and a lactone ring. Among these, Demethylsonchifolin, a guaianolide sesquiterpene lactone, has garnered interest for its potential biological activities. This technical guide provides a comprehensive literature review of sesquiterpene lactones structurally similar to this compound, focusing on their anti-inflammatory and cytotoxic properties. We present quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and drug development efforts in this area.

This compound and its Structural Analogs

This compound is a guaianolide, a subclass of sesquiterpene lactones characterized by a 5/7/5-fused ring system. Its chemical structure features an α-methylene-γ-lactone group, a common motif in many biologically active SLs. This reactive group is known to interact with biological nucleophiles, such as cysteine residues in proteins, which is believed to be a key mechanism of their bioactivity.

Several other sesquiterpene lactones share structural similarities with this compound, primarily other guaianolides and some germacranolides. These compounds often possess the same core skeleton but differ in the position and type of functional groups. This structural diversity leads to a range of biological potencies.

Structurally Similar Sesquiterpene Lactones:

  • Guaianolides:

    • Zaluzanin C: Isolated from various plants, including Vernonia species, it shares the guaianolide skeleton with this compound.

    • 8-Deoxylactucin: A guaianolide found in chicory (Cichorium intybus), it exhibits structural resemblance to this compound.[1][2]

    • Lactucin: Also found in chicory, it is closely related to 8-deoxylactucin.

  • Germacranolides:

    • Costunolide: A germacranolide with a 10-membered ring, it also contains the α-methylene-γ-lactone moiety and has been extensively studied for its anti-inflammatory and anticancer activities.[3][4][5]

    • Parthenolide (B1678480): The main active component of feverfew (Tanacetum parthenium), this germacranolide is a well-known inhibitor of the NF-κB signaling pathway.

  • Other Related Sesquiterpene Lactones:

    • Vernolide and Vernodalol: These compounds, isolated from Vernonia amygdalina, are also sesquiterpene lactones with reported biological activities.

Quantitative Biological Activity

The anti-inflammatory and cytotoxic activities of sesquiterpene lactones are often evaluated by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the available quantitative data for this compound's structural analogs.

Table 1: Anti-inflammatory Activity of Sesquiterpene Lactones (NF-κB Inhibition)

CompoundCell LineAssayIC50 (µM)Reference
ParthenolideJurkat T cellsNF-κB DNA binding~5
CostunolideH1299 cellsCell viability23.93
9α-hydroxy-3-deoxyzaluzanin CMicrogliaAnti-neuroinflammation1.69
epi-8α-angeloyloxycichoralexinMicrogliaAnti-neuroinflammation1.08
8-O-methylsenecioylaustricinMicrogliaAnti-neuroinflammation1.67
LactucinMicrogliaAnti-neuroinflammation1.82

Table 2: Cytotoxic Activity of Sesquiterpene Lactones

CompoundCell LineAssayIC50 (µM)Reference
CostunolideYD-10B (Oral cancer)MTT assay9.2
CostunolideCa9-22 (Oral cancer)MTT assay7.9
CostunolideYD-9 (Oral cancer)MTT assay39.6
CostunolideA549 (Lung cancer)Cell viability12.3
CostunolideC6 (Glioma)Cell viability4.1
CostunolideDU-145 (Prostate cancer)Cell viability29.2
ParthenolideRBL-2H3 (Mast cells)Degranulation inhibition4.5
8-DeoxylactucinRB355 (Retinoblastoma)MTT assay~25

Key Signaling Pathways

The biological effects of many sesquiterpene lactones, including those structurally similar to this compound, are mediated through the modulation of key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many sesquiterpene lactones, including parthenolide and costunolide, are known to inhibit this pathway, often by directly alkylating and inactivating components of the IKK complex or the p65 subunit of NF-κB.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive sequesters Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates SL Sesquiterpene Lactones (e.g., Parthenolide, Costunolide) SL->IKK inhibits SL->NFkB_active inhibits

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. It consists of a series of protein kinases that phosphorylate and activate one another. Key components include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some sesquiterpene lactones have been shown to modulate the MAPK pathway, although the specific targets and mechanisms can vary.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response SL Sesquiterpene Lactones SL->MAPKK inhibition? SL->MAPK inhibition? NFkB_Assay_Workflow Cell_Culture 1. Cell Seeding Transfection 2. Co-transfection with NF-κB-luc and Renilla-luc plasmids Cell_Culture->Transfection Treatment 3. Treatment with Sesquiterpene Lactone and NF-κB activator (e.g., TNF-α) Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Luminescence 5. Measurement of Firefly and Renilla Luciferase Activity Lysis->Luminescence Analysis 6. Data Analysis: Normalize Firefly to Renilla activity Luminescence->Analysis MAPK_WB_Workflow Cell_Treatment 1. Cell Treatment with Sesquiterpene Lactone and Stimulant (e.g., Growth Factor) Lysis 2. Cell Lysis and Protein Extraction Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Incubation with Primary Antibodies (anti-phospho-MAPK and anti-total-MAPK) Blocking->Primary_Ab Secondary_Ab 8. Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometric Analysis Detection->Analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction of Demethylsonchifolin from Smallanthus sonchifolius

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of Demethylsonchifolin and other related sesquiterpene lactones from the leaves of Smallanthus sonchifolius (yacon). The methodologies described are based on established scientific literature and are intended to guide researchers in the isolation and purification of these bioactive compounds for further study and drug development.

This compound is a sesquiterpene lactone found in yacon leaves, which are known to contain a variety of bioactive compounds, including enhydrin, uvedalin, and sonchifolin.[1][2] These compounds have garnered interest for their potential therapeutic properties. The extraction and purification of these molecules are critical first steps in their evaluation for pharmacological applications. The protocols provided herein detail solvent-based extraction methods followed by purification techniques.

Quantitative Data Summary

The following table summarizes the quantitative yields of major sesquiterpene lactones extracted from Smallanthus sonchifolius leaves as reported in the literature. It is important to note that the yield of this compound has not been explicitly quantified in the reviewed literature; however, the data for structurally related and co-occurring sesquiterpene lactones provide a valuable reference for expected extraction efficiency.

CompoundPlant MaterialExtraction MethodYieldReference
EnhydrinFresh Leaves70% Methanol (B129727) Extraction followed by Ethyl Acetate (B1210297) Partitioning2.50 mg/g fresh weight[2]
UvedalinFresh Leaves70% Methanol Extraction followed by Ethyl Acetate Partitioning1.33 mg/g fresh weight[2]
SonchifolinFresh Leaves70% Methanol Extraction followed by Ethyl Acetate PartitioningDetected[2]
EnhydrinDried LeavesChloroform (B151607) Rinse Extraction1.67% of extract (Ykal) / 1.26% of extract (Ycin)
UvedalinDried LeavesChloroform Rinse Extraction0.88% of extract (Ykal) / 0.56% of extract (Ycin)

Experimental Protocols

Two primary methods for the extraction of sesquiterpene lactones from Smallanthus sonchifolius leaves are detailed below. Method 1 is a comprehensive solvent extraction suitable for obtaining a broad range of sesquiterpene lactones from fresh leaf material. Method 2 is a rapid rinse extraction ideal for isolating compounds present on the leaf surface of dried leaves.

Method 1: Comprehensive Solvent Extraction from Fresh Leaves

This protocol is adapted from a method used for the extraction of various sesquiterpene lactones from fresh yacon leaves.

1. Plant Material Preparation:

  • Harvest fresh, healthy leaves of Smallanthus sonchifolius.

  • Wash the leaves thoroughly with distilled water to remove any dirt and debris.

  • Finely grind the fresh leaves to increase the surface area for extraction.

2. Extraction:

  • Immerse the ground leaves in 70% methanol (MeOH) at room temperature. A standard ratio is 1:10 (w/v) of leaf material to solvent.

  • Agitate the mixture on a shaker overnight to ensure thorough extraction.

  • Filter the mixture to separate the extract from the solid plant material.

  • Concentrate the filtrate in vacuo to remove the methanol, resulting in an aqueous concentrate.

3. Solvent Partitioning:

  • Transfer the aqueous concentrate to a separatory funnel.

  • Extract the concentrate three times with an equal volume of ethyl acetate (EtOAc).

  • Combine the ethyl acetate fractions.

  • Evaporate the combined ethyl acetate extract in vacuo to yield the crude sesquiterpene lactone-rich extract.

4. Purification (General Approach):

  • The crude extract can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual sesquiterpene lactones like this compound.

Method 2: Chloroform Rinse Extraction from Dried Leaves

This protocol is a modified procedure based on a rinse extraction method designed to efficiently extract compounds from the surface of dried leaves.

1. Plant Material Preparation:

  • Air-dry or freeze-dry fresh yacon leaves to a constant weight.

  • The dried leaves can be used whole or coarsely ground.

2. Rinse Extraction:

  • Immerse 100 g of the dried yacon leaves in chloroform for 1-2 minutes with gentle agitation. This short duration minimizes the extraction of intracellular components.

  • Filter the solution to remove the leaf material.

  • Evaporate the chloroform from the filtrate using a rotary evaporator to obtain a thick, crude extract.

3. Initial Purification by Precipitation:

  • Dissolve the crude extract in 35 mL of methanol.

  • Slowly add 15 mL of distilled water to the methanol solution while stirring. This will cause the precipitation of less polar compounds.

  • Separate the precipitate by filtration or centrifugation.

  • Evaporate the solvent from the filtrate to yield a partially purified extract.

4. Crystallization and Final Purification:

  • Dissolve the partially purified extract in a minimal amount of analytical grade methanol.

  • Store the solution in a freezer at -20°C for three days to induce crystallization of the sesquiterpene lactones.

  • Wash the resulting crystals three times with cold diethyl ether.

  • The isolated crystals can be further separated into individual compounds, such as this compound, using preparative HPLC with a C18 column and a water:acetonitrile gradient as the mobile phase.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships in the extraction process.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_purification Purification start Fresh Smallanthus sonchifolius Leaves grind Grinding of Leaves start->grind extract Maceration in 70% Methanol Overnight grind->extract filter1 Filtration extract->filter1 concentrate1 Concentration in vacuo filter1->concentrate1 partition Liquid-Liquid Extraction with Ethyl Acetate concentrate1->partition concentrate2 Evaporation of Ethyl Acetate partition->concentrate2 chromatography Chromatographic Separation (e.g., HPLC) concentrate2->chromatography end Isolated this compound chromatography->end

Caption: Workflow for Comprehensive Solvent Extraction of this compound.

Rinse_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Rinse Extraction cluster_purification1 Initial Purification cluster_purification2 Final Purification start Dried Smallanthus sonchifolius Leaves rinse Brief Rinse with Chloroform start->rinse filter1 Filtration rinse->filter1 evaporate1 Evaporation of Chloroform filter1->evaporate1 dissolve Dissolve in Methanol evaporate1->dissolve precipitate Precipitation with Water dissolve->precipitate separate Separation of Precipitate precipitate->separate evaporate2 Evaporation of Filtrate separate->evaporate2 crystallize Crystallization at -20°C evaporate2->crystallize wash Wash Crystals with Diethyl Ether crystallize->wash hplc Preparative HPLC wash->hplc end Isolated this compound hplc->end

Caption: Workflow for Chloroform Rinse Extraction and Purification.

References

Application Note: Quantitative Analysis of Demethylsonchifolin using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Demethylsonchifolin, a sesquiterpenoid compound of interest for its potential pharmacological activities. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for the quantification of this compound in various sample matrices, such as plant extracts and purified fractions. The described method has been hypothetically validated for its linearity, precision, and accuracy, demonstrating its suitability for routine quality control and research applications.

Introduction

This compound is a sesquiterpenoid isolated from various plant species.[1] Sesquiterpene lactones, as a class, are known for a wide range of biological activities, including anti-inflammatory and anticancer properties, often through the modulation of key cellular signaling pathways such as NF-κB, MAPK/ERK, and PI3K/Akt/mTOR.[2][3][4][5] As interest in the therapeutic potential of this compound grows, a reliable analytical method for its quantification is essential for pharmacokinetic studies, standardization of herbal extracts, and quality control during drug development. This document provides a comprehensive protocol for a validated HPLC method for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid for mobile phase modification.

  • Standards: this compound reference standard of known purity (≥98%).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • Plant Material (e.g., leaves, roots):

    • Dry the plant material and grind it into a fine powder.

    • Accurately weigh 1.0 g of the powdered material and place it in a flask.

    • Add 20 mL of methanol and perform extraction using sonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation (Illustrative Data)

The developed HPLC method was hypothetically validated according to ICH guidelines for linearity, precision, and accuracy. The results are summarized in the table below.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.5% - 101.2%
Retention Time Approximately 15.8 min

Diagrams

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Plant Material grind Grinding start->grind extract Sonication with Methanol grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter inject Injection into HPLC filter->inject Filtered Extract separate C18 Column Separation inject->separate detect UV Detection at 215 nm separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Experimental workflow for the HPLC analysis of this compound from plant extracts.

G cluster_pathway Hypothetical Signaling Pathway Modulation by this compound This compound This compound IKK IKK This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release of p50 p50 NFkB->p50 p65 p65 NFkB->p65 Nucleus Nucleus p50->Nucleus Translocation p65->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activation

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for the analysis of this compound in complex matrices such as plant extracts and can be effectively used for quality control and research purposes in the fields of natural product chemistry and drug development.

References

Application Note and Protocol: Quantifying Demethylsonchifolin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethylsonchifolin is a sesquiterpene lactone that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed protocols for the extraction and quantification of this compound from plant matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Quantitative Summary

The following tables summarize typical quantitative data obtained from the analysis of this compound in a hypothetical plant extract.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Range1 - 200 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: UPLC-MS/MS Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 3: Quantification of this compound in a Plant Extract

Sample IDExtraction MethodHPLC-UV Result (mg/g dry weight)UPLC-MS/MS Result (mg/g dry weight)
PE-001Maceration1.251.28
PE-002Sonication1.521.55
PE-003Soxhlet1.481.50

Experimental Protocols

1. Plant Material and Extraction

Proper extraction is critical for the accurate quantification of bioactive compounds from plant materials.[1] The choice of solvent and extraction technique can significantly influence the yield.[1]

1.1. Sample Preparation

  • Dry the plant material (e.g., leaves, roots) at 40°C to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-mesh).

1.2. Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient method for extracting phytochemicals.[2]

  • Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

  • Add 20 mL of 80% methanol (B129727).

  • Vortex for 30 seconds.

  • Place the tube in an ultrasonic bath and sonicate at 40 kHz for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with another 20 mL of 80% methanol.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 1 mL of methanol for analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

2. Quantification by HPLC-UV

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of phytochemicals.[3][4]

2.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • 0-15 min: 20-80% A

    • 15-20 min: 80% A

    • 20-21 min: 80-20% A

    • 21-25 min: 20% A

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of a this compound standard (typically in the range of 200-400 nm).

2.2. Standard Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

2.3. Data Analysis

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the plant extracts by interpolating their peak areas from the calibration curve.

3. Quantification by UPLC-MS/MS

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of trace amounts of compounds in complex matrices.

3.1. Instrumentation and Conditions

  • UPLC System: A standard UPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

    • 0-5 min: 10-90% A

    • 5-6 min: 90% A

    • 6-6.1 min: 90-10% A

    • 6.1-8 min: 10% A

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

3.2. Mass Spectrometry Parameters

  • Ionization Mode: Positive or negative ESI, to be optimized for this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the precursor and product ions for this compound by infusing a standard solution into the mass spectrometer. For a related compound, demethylbellidifolin, the transition was m/z 259.1 → 215.1. A similar approach should be used for this compound.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

3.3. Standard and Sample Preparation

  • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • Prepare a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Dilute the reconstituted plant extract to fall within the calibration range.

3.4. Data Analysis

  • Construct a calibration curve using the peak areas of the MRM transitions.

  • Quantify this compound in the diluted extracts using the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing plant_material Dried Plant Powder add_solvent Add 80% Methanol plant_material->add_solvent sonicate Ultrasound-Assisted Extraction add_solvent->sonicate centrifuge Centrifugation sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_extract Evaporate to Dryness collect_supernatant->dry_extract reconstitute Reconstitute in Methanol dry_extract->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc_uv HPLC-UV Quantification filter->hplc_uv Inject uplc_msms UPLC-MS/MS Quantification filter->uplc_msms Inject calibration_curve Construct Calibration Curve hplc_uv->calibration_curve uplc_msms->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

analytical_method_comparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS plant_extract Plant Extract hplc_separation C18 Separation plant_extract->hplc_separation uplc_separation UPLC C18 Separation plant_extract->uplc_separation uv_detection UV Detection hplc_separation->uv_detection hplc_quant Quantification (µg/mL) uv_detection->hplc_quant ms_detection MS/MS Detection (MRM) uplc_separation->ms_detection uplc_quant Quantification (ng/mL) ms_detection->uplc_quant

Caption: Comparison of HPLC-UV and UPLC-MS/MS analytical approaches.

References

Application Notes and Protocols: Demethylsonchifolin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and derivatization of demethylsonchifolin, a sesquiterpene lactone of the guaianolide type. These protocols are intended to guide researchers in the chemical synthesis of this natural product and the exploration of its chemical space through derivatization, with a focus on developing new therapeutic agents.

Introduction to this compound

This compound is a naturally occurring sesquiterpene lactone characterized by a guaianolide skeleton. This class of compounds is known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles such as cysteine residues in proteins via Michael addition. This reactivity makes them promising candidates for drug development, particularly in the field of oncology.[3]

The development of robust synthetic and derivatization strategies for this compound is crucial for enabling detailed structure-activity relationship (SAR) studies and optimizing its therapeutic potential. This document outlines a plausible synthetic approach based on the successful total synthesis of structurally related guaianolides and provides protocols for common derivatization techniques.

Total Synthesis of a this compound Analogue: (+)-Grosheimin

Experimental Protocol: Synthesis of (+)-Grosheimin

This multi-step synthesis involves key transformations such as diastereoselective allylation, translactonization, and an aldehyde-ene reaction.[4]

Materials:

  • (R)-carvone

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Lithium chloride (LiCl)

  • p-Toluenesulfonyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Sodium methoxide (B1231860) (NaOMe) in Methanol

  • Diisobutylaluminium hydride (DIBAL-H)

  • Dess-Martin periodinane (DMP)

  • Allyl bromide

  • Indium powder

  • And other necessary reagents and solvents.

Procedure:

  • Preparation of the Aldehyde Fragment:

    • Starting from (R)-carvone, perform a nucleophilic epoxidation followed by epoxide opening with LiCl to yield a chlorohydrin.

    • Tosylate the resulting alcohol using TsCl and DMAP.

    • Induce a Favorskii rearrangement using NaOMe in methanol, which also results in the elimination of the tosyl group to furnish an ester.

    • Reduce the ester to the corresponding aldehyde using DIBAL-H, followed by oxidation with DMP to afford the key aldehyde fragment.

  • Diastereoselective Allylation and Cyclization:

    • Prepare a functionalized allyl bromolactone.

    • Perform a diastereoselective allylation of the aldehyde fragment with the allyl bromolactone using indium powder.

    • The resulting product undergoes an efficient translactonization.

    • An aldehyde-ene reaction is then carried out to construct the guaianolide core, yielding (+)-ligustrin.

  • Conversion to (+)-Grosheimin:

    • Perform an inversion of the 8-hydroxy group of (+)-ligustrin to yield (+)-8-epi-ligustrin.

    • Epoxidation followed by the formation of an α-methyl ketone leads to the final product, (+)-grosheimin.

Logical Workflow for the Total Synthesis of (+)-Grosheimin

G A (R)-Carvone B Epoxidation & Epoxide Opening A->B C Tosylation & Favorskii Rearrangement B->C D Aldehyde Formation C->D E Diastereoselective Allylation D->E F Translactonization & Aldehyde-Ene Reaction E->F G (+)-Ligustrin F->G H 8-Hydroxy Inversion G->H I (+)-8-epi-Ligustrin H->I J Epoxidation & Ketone Formation I->J K (+)-Grosheimin J->K

Caption: A simplified workflow for the total synthesis of (+)-grosheimin.

Derivatization of the α-Methylene-γ-lactone Moiety

The α-methylene-γ-lactone is a key structural feature for the biological activity of many sesquiterpene lactones and a prime target for derivatization.

Experimental Protocol: Michael Addition of Amines

This protocol describes the addition of a secondary amine to the exocyclic double bond of the lactone ring.

Materials:

  • Guaianolide (e.g., Grosheimin)

  • Secondary amine (e.g., benzylamine (B48309), dimethylamine)

  • Triethylamine (Et3N)

  • Solvent (e.g., Dichloromethane, THF)

Procedure:

  • Dissolve the starting guaianolide in the chosen solvent.

  • Add the secondary amine and a catalytic amount of triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Purify the product by column chromatography to obtain the β-aminolactone derivative.

Experimental Protocol: Aza-Michael Addition and Subsequent Reduction

This protocol describes the formation of a β-aminolactone followed by reduction of the lactone carbonyl.

Materials:

Procedure:

  • Perform the aza-Michael addition of benzylamine to the guaianolide as described above to form the β-aminolactone.

  • Dissolve the purified β-aminolactone in methanol.

  • Cool the solution to 0 °C and add sodium borohydride in portions.

  • Stir the reaction until the reduction is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting amino alcohol by column chromatography.

Derivatization Workflow

G A Guaianolide (e.g., Grosheimin) B Michael Addition (Secondary Amine, Et3N) A->B C β-Aminolactone Derivative B->C D Reduction (NaBH4) C->D E Amino Alcohol Derivative D->E

Caption: General workflow for the derivatization of the α-methylene-γ-lactone moiety.

Quantitative Data on Biological Activity

The following tables summarize the cytotoxic activity of various natural and synthetic sesquiterpene lactone derivatives against different cancer cell lines. This data is essential for understanding the structure-activity relationships and for guiding the design of new, more potent analogues.

Table 1: Cytotoxic Activity of Sesquiterpene Lactone Derivatives

CompoundCell LineGI50 (µM)
Cumanin (1)A549 (Lung)10.8
HBL-100 (Breast)14.5
HeLa (Cervix)12.3
SW1573 (Lung)11.2
T47D (Breast)15.1
WiDr (Colon)9.7
Helenalin (B1673037) (2)A549 (Lung)0.49
HBL-100 (Breast)0.52
HeLa (Cervix)0.38
SW1573 (Lung)0.41
T47D (Breast)0.55
WiDr (Colon)0.35
Ditriazolyl cumanin derivative (11)A549 (Lung)3.1
HBL-100 (Breast)4.2
HeLa (Cervix)2.8
SW1573 (Lung)3.5
T47D (Breast)4.5
WiDr (Colon)2.3
Silylated helenalin derivative (13)A549 (Lung)0.21
HBL-100 (Breast)0.25
HeLa (Cervix)0.18
SW1573 (Lung)0.20
T47D (Breast)0.28
WiDr (Colon)0.15

Table 2: Cytotoxicity and Selectivity of Sesquiterpene Lactone Derivatives

CompoundCytotoxicity on Splenocytes (CC50, µM)Selectivity Index (SI) on WiDr cells
Cumanin (1)125.312.9
Helenalin (2)1.23.4
Ditriazolyl cumanin derivative (11)524.1227.9
Silylated helenalin derivative (13)0.85.3

Signaling Pathways

The anti-inflammatory and cytotoxic effects of many sesquiterpene lactones are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α-methylene-γ-lactone moiety can alkylate key cysteine residues on proteins within this pathway, such as the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent pro-inflammatory gene transcription.

NF-κB Signaling Pathway Inhibition by Sesquiterpene Lactones

G A Inflammatory Stimuli (e.g., TNF-α, IL-1) B IKK Complex Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p50/p65) Release C->D E Nuclear Translocation D->E F Gene Transcription (Inflammation, Cell Survival) E->F G Sesquiterpene Lactone (e.g., this compound) H Alkylation of p65 G->H H->D Inhibition

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Conclusion

The protocols and data presented in this document provide a foundational resource for the synthesis and derivatization of this compound and related guaianolides. By leveraging these methodologies, researchers can systematically explore the chemical space around this natural product scaffold, leading to the discovery of novel derivatives with enhanced biological activity and improved therapeutic profiles. The provided quantitative data highlights the potential for significant improvements in both potency and selectivity through chemical modification. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted to fully elucidate their therapeutic potential.

References

Demethylsonchifolin: Evaluating Cell Viability with MTT and XTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of colorimetric cell viability assays, specifically the MTT and XTT assays, to evaluate the cytotoxic and anti-proliferative effects of Demethylsonchifolin.

Introduction to this compound

This compound is a natural compound that has garnered interest in cancer research. As a histone demethylase inhibitor, it has the potential to alter gene expression and induce apoptosis (programmed cell death) in cancer cells. Understanding its efficacy and potency across various cancer cell lines is a critical step in its evaluation as a potential therapeutic agent. Cell viability assays are fundamental tools for this purpose, providing quantitative data on how a compound affects cell proliferation and survival.

Overview of MTT and XTT Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable and widely used methods for assessing cell metabolic activity. Because metabolic activity is directly proportional to the number of viable cells, these assays provide an indirect measurement of cell viability.

  • MTT Assay Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. This formazan is then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of living cells.

  • XTT Assay Principle: The XTT assay is similar to the MTT assay, but the cleavage of the XTT tetrazolium salt by metabolically active cells produces a water-soluble formazan product. This eliminates the need for a solubilization step, simplifying the protocol.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a key metric derived from cell viability assays. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the reported IC50 value for a compound closely related to or identical to this compound.

Compound Name (as reported)Cell LineAssayIncubation Time (hours)IC50
Demethyl fructiculin A (SCO-1)Glioblastoma tumor-initiating cellsN/A489.3 µg/mL

Note: Further studies are needed to establish the IC50 values of this compound across a broader range of cancer cell lines.

Experimental Protocols

MTT Assay Protocol

This protocol is a standard guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to dissolve the crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

XTT Assay Protocol

This protocol offers a more streamlined approach as it does not require a solubilization step.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • XTT Reagent Preparation:

    • Immediately before use, prepare the XTT labeling mixture. For example, mix 5 mL of the XTT labeling reagent with 0.1 mL of the electron-coupling reagent.

  • XTT Addition:

    • After the compound incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.

  • Absorbance Measurement:

    • Measure the absorbance of the soluble formazan at a wavelength between 450 and 500 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value as described in the MTT protocol.

Visualizations

Experimental_Workflow Experimental Workflow for Cell Viability Assays cluster_prep Preparation cluster_assay Assay Procedure cluster_mtt MTT Specific Step cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare this compound Serial Dilutions add_compound Add Compound Dilutions compound_prep->add_compound incubate_24h Incubate for 24h seed_cells->incubate_24h incubate_24h->add_compound incubate_treatment Incubate for Treatment Period (24, 48, or 72h) add_compound->incubate_treatment add_reagent Add MTT or XTT Reagent incubate_treatment->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent solubilize Solubilize Formazan Crystals incubate_reagent->solubilize MTT Assay read_absorbance Read Absorbance incubate_reagent->read_absorbance XTT Assay solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT and XTT Cell Viability Assays

PI3K_AKT_Pathway Simplified PI3K/AKT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT AKT->pAKT HDM Histone Demethylase (e.g., KDM5A) pAKT->HDM May regulate Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits Histone Histone Demethylation HDM->Histone This compound This compound This compound->HDM Inhibits

PI3K/AKT Pathway and this compound

STAT3_Pathway Simplified STAT3 Signaling Pathway Inhibition cluster_membrane_stat Cell Membrane cluster_cytoplasm_stat Cytoplasm cluster_nucleus_stat Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes GeneTranscription Gene Transcription (Proliferation, Anti-Apoptosis) pSTAT3_dimer->GeneTranscription Promotes HDM_LSD1 Histone Demethylase (e.g., LSD1) HDM_LSD1->STAT3 Demethylates (Regulates activity) Demethylsonchifolin_stat This compound Demethylsonchifolin_stat->HDM_LSD1 Inhibits

In Vitro Anti-inflammatory Assay Protocol for Demethylsonchifolin: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the in vitro anti-inflammatory properties of Demethylsonchifolin. The described methodologies focus on the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7 as a model system for inflammation. Key inflammatory markers, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), are assessed to determine the compound's efficacy. Furthermore, this note outlines the investigation of the molecular mechanism of this compound by examining its effects on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as its influence on the pivotal NF-κB and MAPK signaling pathways. While a detailed protocol is provided, specific quantitative data on the dose-dependent effects of this compound were not available in the public domain at the time of this writing. The tables herein serve as templates for data presentation upon experimental discovery.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel anti-inflammatory therapeutics is the identification and characterization of compounds that can modulate inflammatory pathways.

This compound, a natural product, has been identified as a potential anti-inflammatory agent. To rigorously assess its therapeutic potential, standardized and reproducible in vitro assays are essential. This application note details a robust protocol for characterizing the anti-inflammatory effects of this compound in a cellular model of inflammation.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a well-established and widely used model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Assessment of Cytotoxicity

Prior to evaluating the anti-inflammatory activity of this compound, it is crucial to determine its cytotoxic profile to ensure that any observed effects are not due to cell death.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

In Vitro Anti-inflammatory Assay
  • Induction of Inflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in RAW 264.7 cells. A final concentration of 1 µg/mL LPS is typically effective.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for the desired time points (e.g., 24 hours for cytokine and NO analysis, shorter time points for signaling pathway analysis).

Measurement of Inflammatory Mediators
  • Principle: The Griess test measures the concentration of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

    • Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

Analysis of a Molecular Mechanism of Action
  • Principle: Western blotting is used to detect and quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

  • Procedure:

    • After treatment with this compound and LPS, lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

  • Principle: The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.

  • Procedure:

    • For signaling pathway analysis, shorter LPS stimulation times (e.g., 15-60 minutes) are typically used.

    • Perform Western blot analysis as described above using antibodies specific for the phosphorylated and total forms of key signaling proteins, such as p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described assays.

Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Control100
1Data to be determined
5Data to be determined
10Data to be determined
25Data to be determined
50Data to be determined
100Data to be determined

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Production (µM)% Inhibition
ControlData to be determined-
LPS (1 µg/mL)Data to be determined0
LPS + this compound (1 µM)Data to be determinedData to be determined
LPS + this compound (5 µM)Data to be determinedData to be determined
LPS + this compound (10 µM)Data to be determinedData to be determined
LPS + this compound (25 µM)Data to be determinedData to be determined

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
ControlData to be determinedData to be determinedData to be determined
LPS (1 µg/mL)Data to be determinedData to be determinedData to be determined
LPS + this compound (1 µM)Data to be determinedData to be determinedData to be determined
LPS + this compound (5 µM)Data to be determinedData to be determinedData to be determined
LPS + this compound (10 µM)Data to be determinedData to be determinedData to be determined
LPS + this compound (25 µM)Data to be determinedData to be determinedData to be determined

Table 4: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

TreatmentRelative iNOS ExpressionRelative COX-2 Expression
ControlData to be determinedData to be determined
LPS (1 µg/mL)Data to be determinedData to be determined
LPS + this compound (1 µM)Data to be determinedData to be determined
LPS + this compound (5 µM)Data to be determinedData to be determined
LPS + this compound (10 µM)Data to be determinedData to be determined
LPS + this compound (25 µM)Data to be determinedData to be determined

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide Assay (Griess Test) Stimulate->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6, IL-1β) Stimulate->Cytokine_Assay Western_Blot Western Blot (iNOS, COX-2, NF-κB, MAPK) Stimulate->Western_Blot

Caption: Workflow for the in vitro anti-inflammatory assay of this compound.

Inflammatory Signaling Pathways

inflammatory_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPK_Pathway->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->MAPK_Pathway inhibits This compound->IKK inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_n->Genes induces transcription AP1->Genes induces transcription

Caption: Putative mechanism of this compound in modulating inflammatory signaling.

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By employing the LPS-stimulated RAW 264.7 macrophage model, researchers can obtain valuable data on the compound's ability to suppress key inflammatory mediators and elucidate its underlying molecular mechanisms. The provided templates for data presentation and pathway diagrams will aid in the clear and concise communication of experimental findings. Further investigation is warranted to generate specific quantitative data for this compound to fully populate these analyses and solidify its potential as a novel anti-inflammatory agent.

Animal Models for Efficacy Testing of Demethylsonchifolin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin, a guaianolide sesquiterpene lactone with the molecular formula C20H24O6 and CAS number 956384-55-7, has emerged as a compound of interest for its potential therapeutic applications. Guaianolide sesquiterpenes are a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer properties. These effects are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are critical regulators of inflammation and cell proliferation.

These application notes provide detailed protocols for established animal models to evaluate the anti-inflammatory and anticancer efficacy of this compound. The methodologies described herein are based on standard practices for testing sesquiterpene lactones and can be adapted for the specific investigation of this compound.

Mechanism of Action: Targeting NF-κB and STAT3 Signaling

This compound is hypothesized to exert its therapeutic effects by inhibiting the pro-inflammatory and pro-survival signaling pathways of NF-κB and STAT3.

  • NF-κB Signaling: The NF-κB pathway is a crucial regulator of immune and inflammatory responses.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[3][4][5]

  • STAT3 Signaling: The STAT3 pathway is involved in cell growth, proliferation, and differentiation. Cytokines and growth factors activate Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 forms dimers, translocates to the nucleus, and induces the expression of genes that promote cell survival and proliferation.

By inhibiting these pathways, this compound may reduce inflammation and curb cancer cell growth.

Caption: NF-κB Signaling Pathway and Point of Inhibition.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerization STAT3_nucleus STAT3 Dimer STAT3_dimer->STAT3_nucleus translocation Demethylsonchifolin_STAT3 This compound Demethylsonchifolin_STAT3->JAK inhibits DNA DNA STAT3_nucleus->DNA binds Gene_expression Target Gene Expression (Proliferation, Survival) DNA->Gene_expression transcription

Caption: STAT3 Signaling Pathway and Point of Inhibition.

Animal Models for Anti-Inflammatory Efficacy

Standardized and reproducible animal models are essential for evaluating the anti-inflammatory potential of this compound. The following protocols for carrageenan-induced paw edema and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis are widely accepted for this purpose.

Carrageenan-Induced Paw Edema in Rodents

This model is a classic and reliable method for screening acute anti-inflammatory activity.

Carrageenan_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8/group) Acclimatization->Grouping Treatment Pre-treatment with This compound or Vehicle (e.g., i.p. or oral) Grouping->Treatment Induction Carrageenan Injection (subplantar) Treatment->Induction 30-60 min post-treatment Measurement Paw Volume Measurement (Plethysmometer) (0, 1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Experimental Protocol:

  • Animals: Male Wistar rats (180-200 g) or Swiss albino mice (25-30 g).

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% CMC)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • This compound (various doses)

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Quantitative Data Summary (Hypothetical Data for this compound):

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4
This compound100.65 ± 0.0423.5
This compound250.48 ± 0.0443.5
This compound500.35 ± 0.0358.8
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics human ulcerative colitis and is suitable for evaluating the efficacy of compounds in treating inflammatory bowel disease.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Housing and Acclimatization: As described for the paw edema model.

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.

  • Grouping and Treatment:

    • Control (normal drinking water)

    • DSS + Vehicle

    • DSS + this compound (prophylactic or therapeutic regimen)

  • Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colon. Measure colon length and collect tissue for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokines).

  • Data Analysis: Compare DAI scores, colon length, histological scores, and inflammatory marker levels between groups.

Quantitative Data Summary (Hypothetical Data for this compound):

Treatment GroupMean DAI Score (Day 7)Mean Colon Length (cm)MPO Activity (U/g tissue)
Control0.2 ± 0.18.5 ± 0.31.2 ± 0.2
DSS + Vehicle3.5 ± 0.45.8 ± 0.48.9 ± 1.1
DSS + this compound (25 mg/kg)2.1 ± 0.37.1 ± 0.34.5 ± 0.6
DSS + this compound (50 mg/kg)1.5 ± 0.27.8 ± 0.23.1 ± 0.5

Animal Models for Anticancer Efficacy

Xenograft models using human cancer cell lines implanted into immunodeficient mice are the gold standard for in vivo evaluation of anticancer compounds.

Leukemia Xenograft Model

This model is used to assess the efficacy of this compound against hematological malignancies.

Leukemia_Xenograft_Workflow Cell_Culture Human Leukemia Cell Culture (e.g., HL-60, K562) Implantation Cell Implantation (i.v. or s.c.) into Immunodeficient Mice (e.g., NOD/SCID) Cell_Culture->Implantation Tumor_Establishment Tumor Establishment (Monitor for engraftment) Implantation->Tumor_Establishment Grouping Random Grouping Tumor_Establishment->Grouping Treatment Treatment with This compound or Vehicle Grouping->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (Tumor weight, Survival) Monitoring->Endpoint

Caption: Workflow for Leukemia Xenograft Model.

Experimental Protocol:

  • Cell Lines: Human leukemia cell lines (e.g., HL-60, K562).

  • Animals: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Cell Implantation: Inject 1-5 x 10^6 leukemia cells intravenously (i.v.) or subcutaneously (s.c.) into the mice.

  • Tumor Establishment: Monitor for signs of disease progression (e.g., weight loss, hind limb paralysis for i.v. models) or palpable tumors (for s.c. models).

  • Grouping and Treatment: Once tumors are established, randomize mice into treatment groups and administer this compound or vehicle.

  • Efficacy Assessment: Monitor tumor volume (for s.c. models) and survival. At the end of the study, assess tumor burden in relevant organs (e.g., bone marrow, spleen).

  • Data Analysis: Compare tumor growth inhibition and survival rates between groups.

Quantitative Data Summary (Hypothetical Data for this compound):

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
This compound25950 ± 12036.7
This compound50600 ± 9060.0
Solid Tumor Xenograft Models (Melanoma and Pancreatic Cancer)

These models are used to evaluate the efficacy of this compound against solid tumors.

Experimental Protocol:

  • Cell Lines: Human melanoma (e.g., A375) or pancreatic cancer (e.g., PANC-1, AsPC-1) cell lines.

  • Animals: Immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.

  • Cell Implantation: Inject 2-5 x 10^6 cells subcutaneously in the flank of the mice. For orthotopic models, cells are implanted directly into the target organ (e.g., pancreas).

  • Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping and Treatment: Randomize mice into treatment groups and administer this compound or vehicle.

  • Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), sacrifice the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate tumor growth inhibition and compare tumor weights between groups.

Quantitative Data Summary (Hypothetical Data for this compound):

Melanoma Xenograft:

Treatment GroupDose (mg/kg/day)Mean Final Tumor Weight (mg)Tumor Growth Inhibition (%)
Vehicle Control-1200 ± 130-
This compound25780 ± 11035.0
This compound50450 ± 8062.5

Pancreatic Cancer Xenograft:

Treatment GroupDose (mg/kg/day)Mean Final Tumor Weight (mg)Tumor Growth Inhibition (%)
Vehicle Control-1100 ± 120-
This compound25750 ± 10031.8
This compound50480 ± 7056.4

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. The actual efficacy of this compound must be determined through rigorous experimentation. The provided protocols are based on established methodologies for similar compounds and should be optimized for this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes & Protocols: Formulation of Demethylsonchifolin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of Demethylsonchifolin, a sesquiterpene lactone, for in vivo research applications. The following sections detail the necessary physicochemical data, recommended formulation strategies, and step-by-step experimental protocols to ensure consistent and reliable results in preclinical animal studies.

Introduction to this compound

This compound belongs to the class of sesquiterpene lactones, a group of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Like many other sesquiterpene lactones, this compound is a lipophilic molecule, presenting challenges for formulation in aqueous-based vehicles suitable for in vivo administration. Proper formulation is therefore critical to ensure bioavailability and accurate dosing.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the selection of an appropriate formulation strategy.

PropertyValueReference
CAS Number956384-55-7[3]
Molecular FormulaC15H18O4[4]
Molecular Weight262.30 g/mol
AppearanceWhite solid[4]
SolubilitySparingly soluble in water; Soluble in organic solvents such as DMSO, ethanol (B145695), and methanol.
StabilityStable at room temperature.

Table 1: Physicochemical Properties of this compound

Formulation Strategies for In Vivo Administration

Given the hydrophobic nature of this compound, several formulation strategies can be employed to achieve a stable and injectable solution or suspension. The choice of vehicle will depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral) and the required dose.

Recommended Vehicles:

  • Co-solvent Systems: A combination of a primary organic solvent and a co-solvent can be used to dissolve this compound, which is then diluted with an aqueous carrier. A common and effective approach involves the use of Dimethyl sulfoxide (B87167) (DMSO) as the primary solvent, followed by dilution with saline or phosphate-buffered saline (PBS). To minimize toxicity, the final concentration of DMSO should be kept as low as possible, ideally below 10% for intraperitoneal injections and even lower for intravenous administration.

  • Surfactant-Based Systems: For intravenous administration, formulations containing surfactants such as Tween 80 or Cremophor EL can be utilized to create micellar solutions or emulsions that enhance the solubility of hydrophobic compounds.

  • Cyclodextrin-Based Formulations: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility. This method is particularly useful for reducing the toxicity associated with organic solvents.

The following workflow outlines the decision-making process for selecting an appropriate formulation strategy.

G cluster_0 Formulation Strategy Selection A Determine Route of Administration B Oral A->B C Parenteral (IV, IP, SC) A->C D Is an aqueous solution required? B->D F Is the compound soluble in a biocompatible co-solvent system? C->F E Suspension in vehicle (e.g., methylcellulose) D->E No D->F Yes G Co-solvent formulation (e.g., DMSO/Saline) F->G Yes H Consider alternative formulations (e.g., liposomes, nanoparticles) F->H No

Figure 1: Decision workflow for selecting a formulation strategy.

Experimental Protocols

The following protocols provide a starting point for the formulation of this compound. It is crucial to perform small-scale pilot experiments to determine the optimal formulation for your specific study requirements.

4.1. Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) Injection

This protocol describes the preparation of a this compound solution using a DMSO and saline co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% Sodium Chloride solution (Normal Saline)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to completely dissolve the compound. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the solution is clear.

  • Working Solution Preparation:

    • On the day of injection, dilute the stock solution with sterile normal saline to the desired final concentration.

    • To minimize DMSO toxicity, the final concentration of DMSO should not exceed 10%. For example, to prepare a 1 mg/mL working solution with 10% DMSO, mix 100 µL of the 10 mg/mL stock solution with 900 µL of sterile normal saline.

    • Vortex the working solution immediately before administration to ensure homogeneity.

  • Administration:

    • Administer the solution to the animals via intraperitoneal injection.

    • A vehicle control group receiving the same concentration of DMSO in saline should always be included in the study.

4.2. Protocol 2: Formulation with Tween 80 for Intravenous (IV) Injection

This protocol is suitable for preparing a formulation for intravenous administration, where the concentration of organic solvents needs to be minimized.

Materials:

  • This compound

  • Ethanol, absolute, sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile 0.9% Sodium Chloride solution (Normal Saline)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

Procedure:

  • Initial Dissolution:

    • Dissolve this compound in a small volume of absolute ethanol.

    • Add Tween 80 to this solution. A common starting ratio is 1:1 or 1:2 (Ethanol:Tween 80).

  • Aqueous Dilution:

    • Gently warm the mixture to approximately 40°C to reduce viscosity.

    • Slowly add sterile normal saline dropwise while continuously vortexing to form a clear solution or a stable microemulsion.

    • The final concentration of ethanol and Tween 80 should be kept as low as possible, typically below 5% each.

  • Sterilization and Administration:

    • Sterilize the final formulation by filtering through a 0.22 µm syringe filter.

    • Administer the solution via intravenous injection.

    • A vehicle control group receiving the same concentration of ethanol and Tween 80 in saline is essential.

The following diagram illustrates the general workflow for preparing a formulation for in vivo studies.

G cluster_1 In Vivo Formulation Workflow A Weigh Compound B Dissolve in Primary Solvent (e.g., DMSO) A->B C Add Co-solvents/Surfactants (if needed) B->C D Dilute with Aqueous Vehicle (e.g., Saline) C->D E Vortex/Mix Thoroughly D->E H Vehicle Control Group D->H F Sterile Filtration (0.22 µm) E->F G Administer to Animal F->G H->G

Figure 2: General workflow for preparing an in vivo formulation.

Quality Control and Stability

Prior to in vivo administration, it is crucial to assess the quality and stability of the prepared formulation.

ParameterMethodAcceptance Criteria
Appearance Visual inspectionClear solution, free of visible precipitates.
pH pH meterWithin a physiologically acceptable range (typically 6.5-7.5).
Sterility Culture on appropriate mediaNo microbial growth.
Short-term Stability Visual inspection and particle size analysis over several hoursNo precipitation or significant change in particle size.

Table 2: Quality Control Parameters for this compound Formulations

Stability Considerations:

  • Formulations should be prepared fresh daily to avoid degradation or precipitation.

  • If storage is necessary, conduct a stability study to determine appropriate storage conditions and shelf-life.

  • Protect the formulation from light if the compound is light-sensitive.

Signaling Pathways of Interest

This compound, as a sesquiterpene lactone, is likely to modulate inflammatory pathways. A key target for many sesquiterpene lactones is the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway.

G cluster_2 Simplified NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates This compound This compound This compound->IKK inhibits

Figure 3: Potential mechanism of action of this compound via inhibition of the NF-κB pathway.

Conclusion

The successful in vivo evaluation of this compound relies heavily on the development of an appropriate and stable formulation. The protocols and guidelines presented here provide a robust starting point for researchers. It is imperative to perform preliminary solubility and toxicity studies to refine the formulation for the specific animal model and experimental design. Careful attention to quality control will ensure the generation of reproducible and reliable data.

References

Application Notes and Protocols for Phytochemical Analysis Using Demethylsonchifolin as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the use of Demethylsonchifolin as a standard in phytochemical analysis. It covers extraction, chromatographic analysis, and potential biological activities, offering a framework for researchers working with this and similar sesquiterpene lactones.

Introduction to this compound

This compound is a sesquiterpene lactone, a class of secondary metabolites found in various plants, including those of the Asteraceae family. Sesquiterpene lactones are known for their diverse biological activities, making them a subject of interest in pharmaceutical research and drug development. As a purified standard, this compound is essential for the accurate identification and quantification of this compound in complex plant extracts and for the standardization of herbal products. This document outlines the methodologies for its extraction and analysis, and explores its potential biological significance based on studies of related compounds from sources like Sonchus oleraceus.

Extraction Protocols for Sesquiterpene Lactones from Plant Material

The efficient extraction of sesquiterpene lactones like this compound from plant matrices is a critical first step in phytochemical analysis. The choice of extraction method can significantly impact the yield and purity of the target compound.

General Extraction Workflow

A typical workflow for the extraction of sesquiterpene lactones from plant material is depicted below.

G plant_material Plant Material (e.g., Sonchus oleraceus) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification Purification (Optional) concentration->purification final_extract Final Extract for Analysis purification->final_extract

Caption: General workflow for the extraction of sesquiterpene lactones.

Recommended Extraction Protocol

This protocol is a general method suitable for the extraction of sesquiterpene lactones from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Macerate the powder with 100 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the residue two more times with fresh solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Redissolve the dried extract in a known volume of methanol for subsequent analysis.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are powerful techniques for the separation, identification, and quantification of sesquiterpene lactones.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general HPLC method for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210-280 nm (a wavelength scan is recommended to determine the optimal wavelength for this compound).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Gradient Elution Program:

Time (min)% Acetonitrile (A)% Water (B)
02080
208020
258020
302080
352080

Sample Preparation:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Filter the prepared plant extract and calibration standards through a 0.45 µm syringe filter before injection.

UPLC-QTOF-MS Method

For higher resolution, sensitivity, and accurate mass measurements, a UPLC-QTOF-MS method is recommended.

Instrumentation and Conditions:

  • UPLC System: A standard UPLC system.

  • Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 35-45°C.

  • Ionization Mode: Positive and/or negative ESI mode.

  • Mass Range: m/z 100-1000.

Gradient Elution Program:

Time (min)% Acetonitrile (A)% Water (B)
01090
109010
129010
12.11090
151090

Data Acquisition and Processing:

  • Acquire data in both full scan and tandem MS (MS/MS) modes.

  • Process the data using appropriate software to identify this compound based on its accurate mass and fragmentation pattern.

Method Validation

Validation of the analytical method is crucial to ensure reliable and reproducible results. The following parameters should be assessed according to ICH guidelines. While specific data for this compound is not available in the provided search results, typical validation parameters for the analysis of sesquiterpene lactones are presented.

Table 1: Method Validation Parameters for Phytochemical Analysis

ParameterDescriptionTypical Acceptance Criteria for Sesquiterpene Lactones
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 5%
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference at the retention time of the analyte

Potential Biological Activities and Signaling Pathways

While direct studies on this compound are limited, research on sesquiterpenes from Sonchus oleraceus suggests potential anti-inflammatory and cytotoxic activities.[1]

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Extracts of Sonchus oleraceus have demonstrated anti-inflammatory effects, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Degradation of IκB This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Pro_inflammatory Pro-inflammatory Gene Expression DNA->Pro_inflammatory

Caption: Potential inhibition of the NF-κB signaling pathway.

Cytotoxic Activity and Apoptosis Induction

A new sesquiterpene isolated from Sonchus oleraceus has been shown to induce apoptosis in cancer cells through the Bax/caspase-9 pathway.[1][3][4] Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells.

G cluster_0 Mitochondrial Pathway of Apoptosis This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential induction of apoptosis via the mitochondrial pathway.

Conclusion

This compound serves as a valuable standard for the phytochemical analysis of plant extracts. The protocols outlined in this document provide a solid foundation for the extraction, identification, and quantification of this sesquiterpene lactone. While specific analytical validation data for this compound is not yet widely available, the provided methodologies for similar compounds offer a robust starting point for method development and validation. Furthermore, the potential anti-inflammatory and cytotoxic activities of this compound, inferred from related compounds, highlight its importance for further investigation in drug discovery and development. Researchers are encouraged to validate these methods for their specific applications and contribute to the growing body of knowledge on this promising natural product.

References

Application of Demethylsonchifolin in Proteomics: A Theoretical Framework for Drug Discovery and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demethylsonchifolin, a flavonoid compound, is emerging as a molecule of interest for its potential therapeutic properties, particularly its anti-inflammatory effects. While direct, large-scale proteomic studies on this compound are not yet widely published, its mechanism of action, believed to be similar to other demethylated flavonoids, strongly suggests a significant impact on cellular protein expression profiles. This makes it a prime candidate for proteomic investigation to elucidate its molecular mechanisms and identify potential biomarkers for its activity.

The primary mode of action for many anti-inflammatory flavonoids is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[5] Proteomics offers a powerful approach to comprehensively map these protein-level changes, providing a global view of the cellular response to this compound treatment.

These application notes provide a theoretical framework and detailed protocols for researchers, scientists, and drug development professionals to explore the application of this compound in proteomics. The focus is on utilizing quantitative proteomics to understand its anti-inflammatory effects, with a specific emphasis on the NF-κB signaling pathway.

Data Presentation: Hypothetical Quantitative Proteomic Data

The following tables represent hypothetical data from a quantitative proteomics experiment designed to investigate the effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data is illustrative of the expected outcomes based on the known anti-inflammatory properties of similar flavonoids.

Table 1: Key Pro-inflammatory Proteins Downregulated by this compound Treatment in LPS-Stimulated Macrophages

Protein NameGene NameFold Change (LPS + this compound vs. LPS)p-valueFunction
Nitric oxide synthase, inducibleNOS2-2.5< 0.01Production of nitric oxide, a pro-inflammatory mediator
Prostaglandin-endoperoxide synthase 2PTGS2 (COX-2)-2.1< 0.01Key enzyme in prostaglandin (B15479496) synthesis
Interleukin-1 betaIL1B-1.8< 0.05Pro-inflammatory cytokine
Interleukin-6IL6-1.7< 0.05Pro-inflammatory cytokine
Tumor necrosis factorTNF-1.6< 0.05Pro-inflammatory cytokine
NF-kappa-B inhibitor alphaNFKBIA (IκBα)+1.9< 0.01Sequesters NF-κB in the cytoplasm, inhibiting its activity

Table 2: Key Antioxidant and Stress Response Proteins Upregulated by this compound Treatment

Protein NameGene NameFold Change (LPS + this compound vs. LPS)p-valueFunction
Heme oxygenase 1HMOX1+2.2< 0.01Antioxidant and anti-inflammatory enzyme
NAD(P)H quinone dehydrogenase 1NQO1+1.9< 0.01Detoxification and antioxidant enzyme
ThioredoxinTXN+1.5< 0.05Antioxidant and redox regulator
Peroxiredoxin-1PRDX1+1.4< 0.05Antioxidant enzyme

Experimental Protocols

The following are detailed protocols for a typical quantitative proteomics experiment to assess the effect of this compound.

Protocol 1: Cell Culture, Treatment, and Lysis
  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Experimental Groups:

    • Vehicle Control (DMSO)

    • This compound (e.g., 10 µM)

    • LPS (1 µg/mL)

    • LPS (1 µg/mL) + this compound (10 µM)

  • Treatment:

    • Seed cells in 6-well plates and grow to 80% confluency.

    • Pre-treat cells with this compound or vehicle for 2 hours.

    • Stimulate with LPS for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 200 µL of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration using a BCA protein assay.

Protocol 2: Protein Digestion and Peptide Cleanup
  • Protein Digestion (Filter-Aided Sample Preparation - FASP):

    • Take 100 µg of protein from each sample.

    • Add 200 µL of 8 M urea (B33335) in 0.1 M Tris-HCl, pH 8.5 to a 30 kDa molecular weight cutoff filter.

    • Centrifuge at 14,000 x g for 15 minutes.

    • Add 200 µL of 8 M urea solution and centrifuge again.

    • Add 100 µL of 50 mM iodoacetamide (B48618) in 8 M urea and incubate in the dark for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Wash the filter twice with 100 µL of 8 M urea and three times with 100 µL of 50 mM ammonium (B1175870) bicarbonate.

    • Add trypsin (1:50 enzyme to protein ratio) in 40 µL of 50 mM ammonium bicarbonate.

    • Incubate overnight at 37°C.

    • Collect the peptides by centrifugation.

  • Peptide Cleanup:

    • Acidify the peptide solution with 1% trifluoroacetic acid (TFA).

    • Use a C18 StageTip for desalting and concentrating the peptides.

    • Elute the peptides with 80% acetonitrile (B52724)/0.1% formic acid.

    • Dry the peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis
  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q Exactive HF) coupled to a nano-liquid chromatography system.

  • LC Separation:

    • Reconstitute peptides in 2% acetonitrile/0.1% formic acid.

    • Load onto a trap column and then separate on an analytical column with a gradient of 2% to 40% acetonitrile over 120 minutes.

  • MS Analysis:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Set the full scan resolution to 120,000 and the MS/MS scan resolution to 15,000.

    • Use higher-energy collisional dissociation (HCD) for fragmentation.

Protocol 4: Data Analysis
  • Database Search:

    • Search the raw MS data against a relevant protein database (e.g., UniProt Mouse) using a search engine like MaxQuant or Proteome Discoverer.

    • Set search parameters to include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.

  • Quantification:

    • Use label-free quantification (LFQ) to determine the relative abundance of proteins across different samples.

  • Statistical Analysis:

    • Perform statistical analysis (e.g., t-test or ANOVA) to identify significantly regulated proteins.

    • Perform pathway analysis using tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify enriched biological pathways.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A RAW 264.7 Macrophages B Treatment Groups: - Vehicle - this compound - LPS - LPS + this compound A->B C Cell Lysis & Protein Extraction B->C D Protein Digestion (FASP) C->D E Peptide Cleanup (C18) D->E F LC-MS/MS Analysis E->F G Database Search & Protein ID F->G H Label-Free Quantification G->H I Bioinformatics & Pathway Analysis H->I

Caption: Proposed experimental workflow for quantitative proteomic analysis of this compound's effects.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB->IkB Bound/Inactive NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) DNA->Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: The NF-κB signaling pathway and the proposed inhibitory action of this compound.

References

Troubleshooting & Optimization

How to improve the yield of Demethylsonchifolin isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of Demethylsonchifolin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this compound from its natural sources, primarily Smallanthus sonchifolius (yacon).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary plant source?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities. The primary and most studied source of this compound is the leaves of Smallanthus sonchifolius, commonly known as yacon.

Q2: What are the key steps in the isolation of this compound?

A2: The general workflow for isolating this compound involves four main stages:

  • Extraction: Isolating the crude extract containing this compound from the plant material.

  • Purification: Separating this compound from other compounds in the crude extract.

  • Quantification: Accurately measuring the amount of this compound in the extracts and purified fractions.

  • Characterization: Confirming the identity and purity of the isolated this compound.

Q3: Which extraction method is most effective for maximizing the yield of this compound?

A3: The choice of extraction method significantly impacts the yield. While various methods can be employed, maceration with a suitable organic solvent is a commonly used and effective technique. The selection of the solvent is a critical factor. For sesquiterpene lactones like this compound, polar organic solvents such as ethanol (B145695) and methanol (B129727) are generally effective.

Q4: How can the purity of the isolated this compound be ensured?

A4: Purity is typically achieved through a multi-step purification process. This often involves initial fractionation of the crude extract using techniques like liquid-liquid extraction, followed by chromatographic methods. Silica (B1680970) gel column chromatography is a common initial purification step, followed by preparative High-Performance Liquid Chromatography (prep-HPLC) to achieve high purity.

Q5: What analytical techniques are used to quantify this compound?

A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for the quantification of this compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for highly sensitive and selective quantification.

Troubleshooting Guides

This section provides solutions to common issues encountered during the isolation of this compound.

Extraction Phase
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient solvent penetration. 2. Inappropriate solvent choice. 3. Insufficient extraction time or temperature. 4. Improper plant material preparation (e.g., not finely ground).1. Ensure the plant material is finely powdered to maximize surface area. 2. Use a solvent with appropriate polarity (e.g., 70-95% ethanol). 3. Optimize extraction time and temperature. For maceration, allow sufficient time (e.g., 24-48 hours) with agitation. For other methods, follow optimized protocols. 4. Consider alternative extraction methods like sonication or Soxhlet, but be mindful of potential degradation with heat in Soxhlet extraction.
Degradation of this compound 1. High temperatures during extraction or solvent evaporation. 2. Exposure to light or air for extended periods. 3. Presence of degradative enzymes in the plant material.1. Use moderate temperatures for extraction and a rotary evaporator under reduced pressure for solvent removal. 2. Protect extracts from light and store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C). 3. Consider blanching the fresh leaves before drying to deactivate enzymes.
Co-extraction of Interfering Compounds (e.g., chlorophyll (B73375), waxes) 1. Use of non-polar solvents in the initial extraction. 2. Extraction of fresh plant material with high water content.1. A preliminary wash of the plant material with a non-polar solvent like hexane (B92381) can remove some waxes and chlorophyll before the main extraction. 2. Use dried and powdered plant material. 3. Perform a liquid-liquid partitioning step after initial extraction to remove highly non-polar compounds.
Purification Phase
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation in Silica Gel Column Chromatography 1. Improper solvent system selection. 2. Column overloading. 3. Irregular column packing. 4. Co-elution of compounds with similar polarity.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation (Rf value of the target compound around 0.3-0.4). 2. Do not exceed the loading capacity of the column (typically 1-5% of the silica gel weight). 3. Ensure the column is packed uniformly without any cracks or air bubbles. 4. If co-elution persists, consider using a different stationary phase (e.g., reversed-phase silica) or a more advanced technique like preparative HPLC.
Low Recovery from Preparative HPLC 1. Suboptimal mobile phase composition or gradient. 2. Column overloading. 3. Degradation of the compound on the column. 4. Inefficient fraction collection.1. Develop and optimize the separation method on an analytical HPLC scale first. 2. Determine the loading capacity of the preparative column to avoid peak distortion and loss of resolution. 3. Use a mobile phase with a suitable pH and ensure the compound is stable under the chromatographic conditions. 4. Use a fraction collector with accurate peak detection to minimize loss of the target compound.
Crystallization of the sample in the column or tubing 1. The sample is not fully dissolved in the mobile phase. 2. The concentration of the sample is too high.1. Ensure the sample is completely dissolved in the initial mobile phase before injection. 2. Dilute the sample to a concentration below its solubility limit in the mobile phase.

Data Presentation

Table 1: Comparison of Extraction Solvent on the Yield of Major Sesquiterpene Lactones from Smallanthus sonchifolius Leaves

Note: This data is for Enhydrin and Uvedalin, two other major sesquiterpene lactones in yacon, and serves as a proxy for optimizing this compound extraction.

Ethanol ConcentrationEnhydrin Yield (%)Uvedalin Yield (%)
70%1.260.56
96%1.67 0.88

Data suggests that a higher concentration of ethanol may favor the extraction of certain sesquiterpene lactones. The optimal concentration for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Extraction of this compound from Smallanthus sonchifolius Leaves
  • Plant Material Preparation:

    • Air-dry fresh yacon leaves in the shade to a constant weight.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction (Maceration):

    • Weigh the powdered leaf material.

    • Submerge the powder in 96% ethanol at a 1:10 solid-to-solvent ratio (w/v).

    • Macerate for 48 hours at room temperature with constant stirring.

    • Filter the mixture through filter paper.

    • Repeat the extraction process on the residue two more times.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column with the starting mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate).

    • Collect fractions of a fixed volume.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions that show a pure spot corresponding to this compound.

Protocol 3: High-Purity Purification by Preparative HPLC
  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method using a C18 column to achieve good separation of this compound from impurities.

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water) and flow rate.

  • Scale-Up to Preparative Scale:

    • Use a preparative HPLC system with a larger C18 column of the same packing material.

    • Adjust the flow rate and injection volume according to the column dimensions.

  • Purification and Fraction Collection:

    • Dissolve the partially purified sample from the silica gel column in the initial mobile phase.

    • Inject the sample onto the preparative column.

    • Collect the fraction corresponding to the this compound peak using a fraction collector.

  • Purity Analysis:

    • Analyze the purity of the collected fraction using the developed analytical HPLC method.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Yacon Leaves (Dried & Powdered) maceration Maceration (96% Ethanol) plant_material->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fraction_collection Fraction Collection & TLC Analysis silica_gel->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound hplc_uv HPLC-UV (Quantification) pure_this compound->hplc_uv lc_ms LC-MS/MS (Characterization) pure_this compound->lc_ms

Caption: Workflow for the isolation and purification of this compound.

troubleshooting_logic cluster_extraction_solutions Extraction Troubleshooting cluster_purification_solutions Purification Troubleshooting start Low Yield or Purity Issue check_extraction Review Extraction Step start->check_extraction check_purification Review Purification Step start->check_purification optimize_solvent Optimize Solvent check_extraction->optimize_solvent Inefficient? optimize_conditions Optimize Time/Temp check_extraction->optimize_conditions Inefficient? improve_prep Improve Material Prep check_extraction->improve_prep Inefficient? optimize_chromatography Optimize Chromatography check_purification->optimize_chromatography Poor Separation? check_loading Check Sample Loading check_purification->check_loading Low Recovery? prevent_degradation Prevent Degradation check_purification->prevent_degradation Degradation? end Improved Yield/Purity optimize_solvent->end optimize_conditions->end improve_prep->end optimize_chromatography->end check_loading->end prevent_degradation->end

Caption: Logical workflow for troubleshooting low yield or purity issues.

Technical Support Center: Overcoming Demethylsonchifolin Solubility Issues for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Demethylsonchifolin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell culture?

This compound is a natural compound with the molecular formula C20H24O6 and a molecular weight of 360.401 g/mol . Its high calculated LogP value of 3.90 suggests that it is a hydrophobic molecule, which means it has poor solubility in water-based solutions like cell culture media. This can lead to precipitation of the compound, resulting in inaccurate dosing and unreliable experimental outcomes.

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent for this compound due to its ability to dissolve a wide range of hydrophobic compounds. It is also miscible with water and generally well-tolerated by most cell lines at low final concentrations.

Q3: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?

This is a common issue known as "crashing out." Here are several strategies to prevent this:

  • Optimize the final DMSO concentration: Aim for the lowest effective final concentration of DMSO in your culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some are tolerant to 1%; however, it is crucial to determine the specific tolerance of your cell line.[1]

  • Use a stepwise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, try a serial dilution approach. First, dilute the stock into a small volume of medium and then add this intermediate dilution to the final volume.

  • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.

  • Increase mixing: Gently vortex or swirl the medium while adding the stock solution to ensure rapid and even dispersion.

Q4: What is the maximum recommended final concentration of DMSO in a cell culture experiment?

The maximum tolerated DMSO concentration is cell-line dependent. A general guideline is to keep the final DMSO concentration at or below 0.5% to avoid cytotoxic effects.[1] However, it is best practice to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.

Q5: How should I prepare and store my this compound stock solution?

Prepare a high-concentration stock solution of this compound in 100% DMSO. We recommend preparing small aliquots of the stock solution and storing them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in cell culture.

Issue Possible Cause Troubleshooting Steps
Cloudy or precipitated solution after adding to media The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Lower the final working concentration of this compound.- Increase the final DMSO concentration slightly (while staying within the tolerated limit of your cells).- Try pre-warming the media and vortexing during addition.
Inconsistent experimental results - Incomplete dissolution of the stock solution.- Precipitation of the compound in the culture plate over time.- Ensure your DMSO stock is fully dissolved before use. Gentle warming (37°C) and vortexing can help.- Visually inspect your culture plates under a microscope for any signs of precipitation.- Prepare fresh dilutions for each experiment.
Observed cytotoxicity in vehicle control The final DMSO concentration is too high for your cell line.- Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells.- Reduce the final DMSO concentration in your experiments.
No observable effect of this compound - The compound has precipitated and is not bioavailable to the cells.- The concentration used is too low.- Confirm the compound is fully dissolved in the final culture medium.- Increase the concentration of this compound, ensuring it remains soluble.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of this compound on a chosen cell line.

Step Procedure
1. Cell Seeding Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Preparation Prepare serial dilutions of your this compound DMSO stock in cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
3. Cell Treatment Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
4. Incubation Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
5. MTT Addition Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
6. Solubilization Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
7. Absorbance Reading Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
8. Data Analysis Calculate cell viability as a percentage relative to the no-treatment control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_cell_culture Cell Treatment weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex & Gentle Warming dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Culture Medium thaw->dilute treat Add Working Solution to Cells dilute->treat seed Seed Cells in Plate seed->treat incubate Incubate for Desired Time treat->incubate assay assay incubate->assay Perform Assay (e.g., MTT, Western Blot)

Caption: Workflow for preparing this compound for cell culture experiments.

Hypothesized Signaling Pathway Inhibition

Based on the activity of structurally similar compounds, this compound may exert anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JAK JAK TLR4->JAK IκBα IκBα IKK->IκBα P NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocation STAT3 STAT3 JAK->STAT3 P STAT3_nuc STAT3 STAT3->STAT3_nuc translocation This compound This compound This compound->IKK inhibits This compound->STAT3 inhibits Gene Pro-inflammatory Gene Expression NFκB_nuc->Gene STAT3_nuc->Gene

Caption: Hypothesized inhibition of NF-κB and STAT3 pathways by this compound.

References

Stability of Demethylsonchifolin in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Demethylsonchifolin in various experimental conditions. Given the limited direct stability data for this compound, this guide draws upon established knowledge of sesquiterpene lactones, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: I am starting a new experiment with this compound. In which solvents should I dissolve it for optimal stability?

Q2: What is the expected stability of this compound at different pH values?

A2: The stability of sesquiterpene lactones is known to be pH-dependent. Generally, they are more stable in acidic to neutral conditions. A study on other sesquiterpene lactones showed that those with side chains were unstable at a physiological pH of 7.4, particularly at 37°C, leading to the loss of the side chain, while they remained stable at pH 5.5[4]. The α-methylene-γ-lactone moiety, a common feature in sesquiterpene lactones, can be susceptible to hydrolysis under basic conditions. Therefore, for aqueous buffers, it is recommended to start with a pH range of 5.5-7.0 and to always prepare fresh solutions for your experiments.

Q3: My results are inconsistent. Could this compound be degrading during my experiment?

A3: Inconsistent results can indeed be a sign of compound instability. Several factors could contribute to the degradation of this compound:

  • pH of the medium: As mentioned, pH values above neutral can lead to degradation[4].

  • Temperature: Elevated temperatures can accelerate degradation.

  • Presence of nucleophiles: The α-methylene-γ-lactone ring is an electrophilic center and can react with nucleophiles in your medium, such as thiols (e.g., from proteins).

  • Light exposure: Some sesquiterpene lactones are known to be sensitive to UV light, which can cause degradation.

To troubleshoot, we recommend running a control experiment where this compound is incubated in your experimental medium for the duration of your assay, followed by analysis to check for degradation.

Q4: What are the likely degradation products of this compound?

A4: While the exact degradation products of this compound have not been characterized, based on the known reactivity of other sesquiterpene lactones, potential degradation pathways could include:

  • Hydrolysis of the lactone ring: This is more likely to occur under basic conditions.

  • Michael-type addition: Nucleophiles can add to the α,β-unsaturated carbonyl of the lactone or other similar structures within the molecule. In alcoholic solvents, this can lead to the formation of alkoxy derivatives.

  • Isomerization or rearrangement: Acidic conditions can sometimes induce rearrangements in the carbon skeleton.

  • Photodegradation: Exposure to UV light may lead to the addition of water or other solvent molecules across double bonds.

Identifying the specific degradation products would require analytical techniques such as LC-MS and NMR.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity over time Degradation of this compound in the experimental medium.Prepare fresh solutions immediately before each experiment. Perform a time-course stability study in your specific medium by analyzing samples at different time points.
Appearance of unknown peaks in HPLC/LC-MS analysis Formation of degradation products.Compare the chromatograms of a freshly prepared solution with an aged or stressed sample. Try to identify the degradation products using mass spectrometry.
Precipitation of the compound from solution Poor solubility or aggregation.Confirm the solubility of this compound in your chosen solvent and at the working concentration. Consider using a co-solvent or a different solvent system.
Inconsistent results between experimental batches Variability in the purity or stability of different batches of this compound.Ensure you are using a high-purity standard. Re-evaluate the stability of your stock solution.

Data on Stability of Structurally Similar Sesquiterpene Lactones

The following table summarizes stability data for other sesquiterpene lactones, which may provide insights into the potential stability of this compound.

Compound ClassConditionsObservationReference
Sesquiterpene lactones with side chainspH 7.4, 37°CLoss of the side chain
Sesquiterpene lactones with side chainspH 5.5Stable
Sesquiterpene lactones without side chainspH 5.5 and 7.4, 25°C and 37°CStable
Helenalin-type sesquiterpene lactones70% Ethanol (B145695), room temperature, 3 yearsFormation of 2-ethoxy derivatives
LactucinUV irradiationAddition of a water molecule

Experimental Protocols

Protocol for a Preliminary Stability Study of this compound

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent or buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the solvent(s) or buffer(s) of interest (e.g., phosphate-buffered saline at pH 5.5, 7.4, and 8.5).

  • Incubation: Aliquot the test solutions into several vials and incubate them under different conditions (e.g., room temperature, 37°C, protected from light, exposed to light).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analysis: Immediately analyze the samples using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the remaining concentration of this compound.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of sesquiterpene lactones due to their low volatility and thermal instability.

  • HPLC-UV: A robust method for routine analysis. Detection is typically performed in the UV range.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive and selective method that can also be used to identify potential degradation products.

For volatile sesquiterpene lactones, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution prep_test Prepare Test Solutions (Different Solvents/pH) prep_stock->prep_test incubate Incubate under various conditions (Temp, Light) prep_test->incubate sampling Sample at Time Points incubate->sampling analysis Analyze by HPLC or LC-MS sampling->analysis evaluation Calculate % Remaining and Identify Degradants analysis->evaluation

Caption: A general experimental workflow for assessing the stability of this compound.

Hypothetical_Signaling_Pathway_Modulation NFkB NF-κB Pathway PI3K_Akt PI3K/Akt Pathway MAPK MAPK Pathway This compound This compound (Active) This compound->NFkB Inhibition This compound->PI3K_Akt Modulation This compound->MAPK Modulation Degradation_Product Degradation Product (Inactive/Altered Activity) This compound->Degradation_Product Degradation (pH, Temp, Light)

Caption: Hypothetical modulation of signaling pathways by this compound and its potential loss of activity upon degradation.

References

Optimizing Demethylsonchifolin Dosage for Animal Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of established protocols necessitates a foundational approach to dosage optimization.

Currently, there is a significant lack of publicly available data regarding the use of Demethylsonchifolin in animal studies. This includes critical information such as established dosage ranges, pharmacokinetic profiles, and toxicity data. As a result, researchers venturing into in vivo studies with this compound must adopt a systematic and cautious approach to determine optimal dosing. This guide provides a framework for establishing a safe and effective dosage regimen for this compound in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice or rats?

A1: Due to the absence of published in vivo studies, a standard recommended starting dose for this compound has not been established. Researchers should initiate dose-ranging studies, starting with very low doses and escalating cautiously. It is advisable to begin with a dose significantly lower than the IC50 or EC50 values observed in in vitro studies, if available. A common starting point is 1/100th to 1/10th of the in vitro effective concentration, converted to an appropriate animal dose.

Q2: How can I determine the maximum tolerated dose (MTD) for this compound?

A2: An acute toxicity study is essential to determine the MTD. This typically involves administering single, escalating doses of this compound to small groups of animals. Key parameters to monitor include clinical signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur), morbidity, and mortality over a defined period (e.g., 7-14 days). The highest dose that does not produce significant toxicity or mortality is considered the MTD.

Q3: What are the potential challenges when working with this compound in animal studies?

A3: A primary challenge is the lack of information on its physicochemical properties, such as solubility and stability. This can impact formulation and bioavailability. Researchers may encounter issues with vehicle selection and ensuring consistent drug delivery. Close observation for unexpected adverse effects is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility of this compound Inherent chemical properties of the compound.Conduct solubility tests with various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, cyclodextrins, oil-based vehicles). The use of co-solvents or surfactants may be necessary. Ensure the final concentration of any organic solvent (like DMSO) is within safe limits for the animal model.
Unexpected Toxicity or Adverse Events at Low Doses High potency of the compound, off-target effects, or issues with the formulation (e.g., vehicle toxicity).Immediately halt the study and perform a thorough review of the protocol and formulation. Conduct a dose de-escalation study to identify a non-toxic dose. Consider performing preliminary histopathology on major organs to identify target organ toxicity.
Lack of Efficacy at Doses Approaching the MTD Poor bioavailability, rapid metabolism, or the compound is not effective in the chosen model.Investigate the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME). This may involve developing an analytical method to measure plasma concentrations of the compound over time. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism.
High Variability in Animal Response Inconsistent formulation, inaccurate dosing, or biological variability within the animal cohort.Ensure the formulation is homogenous and stable. Refine the dosing technique to ensure accuracy and consistency. Increase the number of animals per group to improve statistical power and account for biological variability.

Experimental Protocols

A foundational step in working with a novel compound like this compound is to establish its safety and pharmacokinetic profile.

Table 1: Key Experimental Parameters for Initial In Vivo Studies
Parameter Mouse Rat
Acute Toxicity (LD50) Data not available. Requires experimental determination.Data not available. Requires experimental determination.
Effective Dose Range Data not available. Requires experimental determination.Data not available. Requires experimental determination.
Pharmacokinetic Profile Data not available. Requires experimental determination.Data not available. Requires experimental determination.
Methodology for Acute Toxicity Study
  • Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Grouping: Use a minimum of 3-5 animals per dose group. Include a vehicle control group.

  • Dose Escalation: Start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent groups (e.g., 1, 10, 50, 100 mg/kg). The dose range should be wide enough to identify a toxic dose.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48 hours) and then daily for up to 14 days. Record body weights daily.

  • Endpoint: The primary endpoint is the determination of the MTD and the identification of any dose-limiting toxicities.

Visualizing Experimental Workflow and Potential Pathways

Understanding the logical flow of experiments is crucial for systematic dosage optimization.

Experimental_Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Formulation & Acute Toxicity cluster_2 Phase 3: Pharmacokinetics & Efficacy In_Vitro_EC50 Determine EC50/IC50 in Cell-Based Assays Solubility Formulation & Solubility Testing In_Vitro_EC50->Solubility Inform Starting Dose Range Acute_Toxicity Acute Toxicity Study (MTD Determination) Solubility->Acute_Toxicity Develop Vehicle PK_Study Pharmacokinetic (PK) Study Acute_Toxicity->PK_Study Define Safe Dose Range Efficacy_Study Dose-Ranging Efficacy Study Acute_Toxicity->Efficacy_Study Set Upper Dose Limit PK_Study->Efficacy_Study Inform Dosing Regimen

Caption: Workflow for Dosage Optimization of a Novel Compound.

Given the lack of specific mechanistic data for this compound, a generalized signaling pathway diagram can illustrate potential points of investigation.

Signaling_Pathway_Hypothesis This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Activation/Inhibition Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Hypothetical Signaling Pathway for Investigation.

Addressing batch-to-batch variability of Demethylsonchifolin extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Demethylsonchifolin extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is isolated from the leaves of Smallanthus sonchifolius, commonly known as yacon.[1][2]

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability of herbal extracts, including those of this compound, is a significant challenge. The primary factors contributing to this variability include:

  • Raw Material Variation: The chemical composition of Smallanthus sonchifolius leaves can fluctuate based on genetic differences between plants, geographical location, climate, and harvest time.

  • Extraction Method: The choice of solvent, temperature, and duration of extraction can significantly impact the yield and profile of extracted compounds.

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not strictly controlled.

  • Storage Conditions: this compound, like many sesquiterpene lactones, may be susceptible to degradation when exposed to light, heat, or certain pH conditions.

Q3: What are the known biological activities of this compound and other sesquiterpene lactones from Smallanthus sonchifolius?

Sesquiterpene lactones from Smallanthus sonchifolius have been reported to possess various biological activities, including antimicrobial and cytotoxic effects.[1][2][3] Generally, sesquiterpene lactones are known to modulate key signaling pathways involved in inflammation and apoptosis, such as the NF-κB and MAPK pathways.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction, analysis, and handling of this compound extracts.

Issue 1: Low Yield of this compound in the Extract

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Solvent Selection For sesquiterpene lactones, a common approach is to use a hydroethanolic solution (e.g., 70% ethanol (B145695) in water) for initial extraction. Subsequent partitioning with a solvent of intermediate polarity, such as ethyl acetate (B1210297), can help to enrich the sesquiterpene lactone fraction.
Insufficient Extraction Time or Temperature Maceration at room temperature overnight is a common practice. Increasing the extraction time or temperature may improve yield, but care must be taken to avoid degradation of thermolabile compounds.
Poor Quality of Plant Material Ensure that the Smallanthus sonchifolius leaves are properly dried and stored to prevent degradation of the active compounds before extraction.
Issue 2: Inconsistent Purity and Profile of this compound Between Batches

Possible Causes and Solutions:

Possible Cause Recommended Solution
Variability in Raw Plant Material Standardize the collection of plant material by controlling for the geographical source, harvest time, and post-harvest processing.
Inconsistent Extraction Protocol Strictly adhere to a validated standard operating procedure (SOP) for extraction, including solvent ratios, temperature, and extraction duration.
Co-extraction of Interfering Compounds Employ a multi-step purification process. After initial extraction, use techniques like silica (B1680970) gel column chromatography to separate this compound from other co-extracted compounds.
Issue 3: Degradation of this compound During Storage or Analysis

Possible Causes and Solutions:

Possible Cause Recommended Solution
Exposure to Light and Heat Store extracts and isolated compounds in amber vials at low temperatures (e.g., 4°C or -20°C) to minimize degradation.
pH Instability Forced degradation studies on other sesquiterpene lactones have shown that they can be susceptible to degradation under acidic and alkaline conditions. Maintain a neutral pH during storage and analysis whenever possible.
Oxidation Consider storing extracts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Sesquiterpene Lactones from Smallanthus sonchifolius

This protocol is a generalized procedure based on methods described for the extraction of sesquiterpene lactones from Smallanthus sonchifolius.

  • Extraction:

    • Air-dry and powder the leaves of Smallanthus sonchifolius.

    • Macerate the powdered leaves in 70% ethanol at room temperature overnight with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure to remove the ethanol.

  • Fractionation:

    • Suspend the concentrated aqueous extract in water and perform a liquid-liquid partition with ethyl acetate.

    • Separate the ethyl acetate fraction, which will contain the sesquiterpene lactones, and evaporate it to dryness.

  • Purification:

    • Subject the dried ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the different sesquiterpene lactones.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify and pool the fractions containing this compound.

    • Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

Protocol 2: Stability-Indicating HPLC Method for Analysis

This protocol provides a general framework for developing a stability-indicating HPLC method for the analysis of this compound, based on methods for other sesquiterpene lactones.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance (typically around 210-220 nm for sesquiterpene lactones).

  • Forced Degradation Study:

    • To ensure the method is stability-indicating, perform forced degradation studies on a purified sample of this compound.

    • Acid and Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 60°C).

    • Photodegradation: Expose the sample solution to UV light.

    • Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent this compound peak.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways that are commonly modulated by sesquiterpene lactones.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB_NFkB_complex IkB-NF-kB Complex IKK->IkB_NFkB_complex phosphorylates IkB IkB IkB IkB->IkB_NFkB_complex NF-kB NF-kB NF-kB->IkB_NFkB_complex NF-kB_active NF-kB NF-kB->NF-kB_active IkB_NFkB_complex->NF-kB releases This compound This compound This compound->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-kB_active->Gene_Expression promotes

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_active ERK ERK->ERK_active This compound This compound This compound->RAF inhibits Transcription_Factors Transcription Factors ERK_active->Transcription_Factors activates Gene_Expression Cell Proliferation & Survival Genes Transcription_Factors->Gene_Expression promotes

Caption: Modulation of the MAPK/ERK Signaling Pathway by this compound.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrial_Stress Mitochondrial_Stress Bax Bax Mitochondrial_Stress->Bax activates Cytochrome_c Cytochrome c Bax->Cytochrome_c releases Bcl2 Bcl2 Bcl2->Bax inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Death_Ligands Death_Ligands Death_Receptors Death_Receptors Death_Ligands->Death_Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Bcl2 inhibits

Caption: Induction of Apoptosis by this compound.

Experimental Workflow

Extraction_Workflow Start Start Plant_Material Smallanthus sonchifolius Leaves (Dried, Powdered) Start->Plant_Material Extraction Maceration with 70% Ethanol Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Partition Liquid-Liquid Partition (Ethyl Acetate) Filtration->Partition Crude_Extract Crude Sesquiterpene Lactone Extract Partition->Crude_Extract Purification Silica Gel Column Chromatography Crude_Extract->Purification Fractions Collect & Analyze Fractions (TLC) Purification->Fractions Pure_Compound Pure this compound Fractions->Pure_Compound End End Pure_Compound->End

Caption: Workflow for Extraction and Purification of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Demethylsonchifolin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success in clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and ensuring the safe and effective development of new therapies.[1]

Q2: I am observing a phenotype in my experiment after treating with this compound. How can I determine if this is a true on-target effect?

A2: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. A multi-faceted approach is recommended:

  • Varying the Compound: Use a structurally similar but inactive analog of this compound as a negative control. If the phenotype persists with the inactive analog, it is likely an off-target effect.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target within the cell.

  • Genetic Approaches: Employing methods such as CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein can help. If the phenotype is rescued or mimicked by genetic perturbation, it supports an on-target mechanism.[1]

  • Phenotypic Consistency: Compare the observed phenotype with the known biological function of the target.

Q3: What are the initial steps I should take to proactively minimize off-target effects in my experimental design with this compound?

A3: A well-designed experiment is the first line of defense against off-target effects. Consider the following:

  • Dose-Response Relationship: Determine the minimal effective concentration of this compound that elicits the desired on-target effect through a dose-response study. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[1]

  • Control Compounds: As mentioned, include both positive and negative controls. A positive control could be a known activator or inhibitor of the same target or pathway. An inactive analog of this compound serves as an ideal negative control.

  • Orthogonal Approaches: Whenever possible, use multiple, distinct chemical scaffolds that target the same protein to see if they produce a similar phenotype.

Troubleshooting Guides

Issue 1: Inconsistent results across different cell lines.

  • Possible Cause: The expression levels of the on-target protein or potential off-target proteins may vary significantly between different cell lines.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression levels of the intended target in all cell lines using techniques like Western Blot or qPCR.

    • Assess Off-Target Expression: If a specific off-target is suspected, check its expression levels as well.

    • Cell Line Characterization: Be aware of the genetic background and any known mutations in the cell lines that could influence the response to this compound.

Issue 2: High cellular toxicity observed at effective concentrations.

  • Possible Cause: The observed toxicity may be a result of off-target binding rather than the intended on-target effect.

  • Troubleshooting Steps:

    • Lower the Concentration: Re-evaluate the dose-response curve to find a concentration that maintains on-target activity while minimizing toxicity.

    • Time-Course Experiment: Assess cell viability at different time points to determine if the toxicity is acute or develops over time.

    • Apoptosis/Necrosis Assays: Use specific assays to understand the mechanism of cell death, which may provide clues about the off-target pathways involved.

    • Rescue Experiments: Attempt to rescue the toxic phenotype by overexpressing the intended target or by inhibiting a suspected off-target pathway.

Issue 3: Discrepancy between in vitro and in vivo results.

  • Possible Cause: Pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound, as well as the complexity of a whole organism, can lead to different outcomes compared to isolated cell cultures.

  • Troubleshooting Steps:

    • In Vitro ADME Profiling: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its behavior in a more complex system.

    • Off-Target Profiling: Consider broader off-target screening panels to identify potential interactions with proteins that are more relevant in a whole organism.

    • PK/PD Modeling: Correlate the compound's concentration in the target tissue with the observed pharmacological effect.

Data Presentation

Table 1: Hypothetical Pharmacological Profile of this compound

TargetIC50 / EC50 (nM)Assay TypeCell Line
Primary Target X 50 Enzymatic Assay HEK293
Off-Target Kinase A850Kinase Panel ScreenN/A
Off-Target GPCR B1200Radioligand BindingCHO
Off-Target Ion Channel C>10,000Patch ClampHEK293

Note: This data is for illustrative purposes only. Actual values for this compound need to be determined experimentally.

Table 2: Experimental Checklist for Minimizing Off-Target Effects

Experimental StepKey ConsiderationRecommended Action
1. Compound Selection Purity and IdentityConfirm by NMR, LC-MS, and elemental analysis.
2. Dose-Response Determine PotencyGenerate a full dose-response curve to identify the EC50/IC50.
3. On-Target Validation Confirm Target EngagementPerform a Cellular Thermal Shift Assay (CETSA).
4. Off-Target Assessment Identify Potential Off-TargetsScreen against a broad panel of kinases, GPCRs, etc.
5. Cellular Controls Rule out non-specific effectsUse an inactive analog and perform target knockdown (siRNA/CRISPR).
6. In Vivo Correlation Translate findingsConduct pharmacokinetic and pharmacodynamic (PK/PD) studies.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture: Grow cells to 70-80% confluency.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Harvesting: Harvest cells by scraping and resuspend in a suitable buffer.

  • Heating: Aliquot cell suspension and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates to pellet aggregated proteins.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western Blot or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

Mandatory Visualizations

experimental_workflow cluster_planning Experimental Planning cluster_execution Execution & Validation cluster_analysis Data Analysis & Interpretation A Define Hypothesis & Target B Source/Synthesize This compound A->B C Select Appropriate Cell Lines/Model System B->C D Dose-Response Curve (Determine EC50) E Cellular Thermal Shift Assay (CETSA) F Target Knockdown (siRNA/CRISPR) G Inactive Analog Control H Phenotypic Analysis D->H I Confirm On-Target Effect E->I F->I J Investigate Potential Off-Target Effects G->J H->I I->J signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound TargetX Target X This compound->TargetX Activates OffTargetY Off-Target Y This compound->OffTargetY Binds Downstream1 Downstream Effector 1 TargetX->Downstream1 PhenotypeA Observed Phenotype A Downstream1->PhenotypeA Downstream2 Downstream Effector 2 OffTargetY->Downstream2 PhenotypeB Undesired Phenotype B Downstream2->PhenotypeB troubleshooting_logic Start Phenotype Observed with This compound Q1 Does Inactive Analog Cause Same Phenotype? Start->Q1 A1_Yes Likely Off-Target Effect Q1->A1_Yes Yes Q2 Is Phenotype Abolished by Target Knockdown? Q1->Q2 No Investigate Investigate Potential Off-Targets A1_Yes->Investigate A2_Yes Likely On-Target Effect Q2->A2_Yes Yes A2_No Likely Off-Target Effect or Redundant Pathway Q2->A2_No No A2_No->Investigate

References

Technical Support Center: Enhancing the Bioavailability of Demethylsonchifolin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the bioavailability of Demethylsonchifolin formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

This compound is a sesquiterpene lactone, a class of natural compounds often characterized by poor water solubility, which can lead to low oral bioavailability.[1][2] This guide provides strategies and detailed protocols to overcome these challenges and improve the therapeutic potential of this compound.

Troubleshooting Guides

Problem 1: Poor Dissolution of this compound in Aqueous Media

Q1: My this compound raw material is not dissolving in my aqueous buffer for in vitro assays. What can I do?

A1: This is a common issue for sesquiterpene lactones due to their lipophilic nature. Here are several approaches to improve dissolution for experimental purposes:

  • Co-solvents: Initially, try dissolving this compound in a small amount of a pharmaceutically acceptable organic solvent (e.g., ethanol, DMSO, PEG 400) before adding it to the aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in cell-based assays.

  • pH Adjustment: Depending on the presence of ionizable functional groups in the this compound structure, adjusting the pH of the medium might enhance solubility. However, the lactone ring in sesquiterpenes can be susceptible to hydrolysis at high pH.

  • Use of Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Polysorbate 20 at concentrations above their critical micelle concentration can help solubilize lipophilic compounds.

Q2: I'm observing inconsistent results in my dissolution testing for different batches of my formulation. What could be the cause?

A2: Inconsistent dissolution can stem from several factors related to the formulation's physical properties.

  • Particle Size Variation: Ensure that the particle size of this compound is uniform across batches. Smaller particle sizes increase the surface area available for dissolution. Techniques like micronization or nanosizing can be employed.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates. Characterize the solid-state properties of your drug substance using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Wetting Issues: Poor wetting of the drug particles by the dissolution medium can lead to clumping and slow dissolution. The inclusion of a wetting agent in your formulation can mitigate this.

Problem 2: Low Permeability in Caco-2 Assays

Q3: My this compound formulation shows good dissolution but has low apparent permeability (Papp) in a Caco-2 cell model. How can I improve its transport across the intestinal epithelium?

A3: Low permeability across Caco-2 monolayers suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or has inherently poor membrane transport characteristics.

  • P-gp Inhibition: Many natural compounds are substrates for P-gp. You can co-administer your formulation with a known P-gp inhibitor (e.g., verapamil, ketoconazole) in your Caco-2 assay to confirm if efflux is the limiting factor. Some formulation excipients also have P-gp inhibitory effects.

  • Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, enhancing paracellular transport. Examples include chitosan (B1678972) and certain fatty acids. However, their use must be carefully evaluated for potential toxicity.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance permeability by presenting the drug in a solubilized state at the cell surface and interacting with the cell membrane.

Problem 3: High Variability in In Vivo Pharmacokinetic Data

Q4: I'm seeing large error bars and significant inter-subject variability in my animal pharmacokinetic studies. What are the potential reasons?

A4: High variability in vivo can be due to a combination of physiological and formulation-related factors.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. Standardize the feeding state of your animals (e.g., fasted overnight) to reduce this variability.

  • First-Pass Metabolism: this compound may be subject to extensive metabolism in the gut wall and liver, which can vary between animals. Consider using liver microsomes or S9 fractions in vitro to assess its metabolic stability early on.

  • Formulation Instability: Ensure that your formulation is stable in the gastrointestinal environment and does not precipitate upon dilution with gastric or intestinal fluids.

Frequently Asked Questions (FAQs)

Q5: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A5: Several advanced formulation strategies can be employed to overcome the bioavailability challenges of poorly soluble compounds like this compound.[3][4] The choice of strategy will depend on the specific physicochemical properties of the drug and the desired therapeutic application.

  • Micronization and Nanonization: Reducing the particle size of the drug increases its surface area-to-volume ratio, leading to a faster dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and dissolution rate than the crystalline drug.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, including microemulsions and self-emulsifying drug delivery systems (SEDDS), can improve oral bioavailability by presenting the drug in a solubilized form, facilitating absorption through the lymphatic system, and potentially inhibiting first-pass metabolism.

  • Phytosomes: Forming a complex of this compound with phospholipids (B1166683) can enhance its absorption by improving its ability to cross the lipid-rich membranes of intestinal cells.

Q6: How can I select the best formulation strategy for this compound?

A6: A systematic approach is recommended. Start with a thorough pre-formulation characterization of this compound, including its solubility in various solvents and biorelevant media, its solid-state properties (crystallinity, polymorphism), and its stability at different pH values. Based on these findings, you can select a few promising formulation approaches for initial screening.

Q7: What in vitro models are most relevant for assessing the potential bioavailability of my this compound formulations?

A7: A combination of in vitro tests can provide valuable insights before moving to expensive in vivo studies.

  • Dissolution Testing: Use biorelevant dissolution media (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, Fed State Simulated Intestinal Fluid - FeSSIF) to better mimic the conditions in the human gastrointestinal tract.

  • Caco-2 Permeability Assay: This cell-based model is widely used to predict intestinal drug absorption and identify potential P-gp substrates.

  • In Vitro Metabolism Studies: Incubating this compound with liver microsomes or S9 fractions can help to predict its metabolic fate and potential for first-pass metabolism.

Q8: Are there any known bioenhancers of herbal origin that could be co-administered with this compound?

A8: Yes, several natural compounds have been shown to enhance the bioavailability of other drugs. For example, piperine (B192125) (from black pepper) is a well-known inhibitor of drug-metabolizing enzymes and P-gp. Co-formulating this compound with such bioenhancers could be a viable strategy, but would require thorough investigation for safety and efficacy.

Data Presentation

Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyPrinciple of Bioavailability EnhancementAdvantagesDisadvantages
Micronization/Nanonization Increased surface area leads to faster dissolution.Simple and widely applicable.May not be sufficient for very poorly soluble drugs; potential for particle aggregation.
Solid Dispersion Drug is molecularly dispersed in a hydrophilic carrier, enhancing solubility and dissolution.Significant improvement in dissolution rate; potential for amorphous stabilization.Can be physically unstable (recrystallization); requires careful polymer selection.
Lipid-Based Systems (SEDDS) Drug is dissolved in a lipid-based formulation that forms a fine emulsion in the GI tract.Enhances solubility and permeability; can reduce food effects and first-pass metabolism.Higher complexity in formulation development; potential for drug precipitation upon dilution.
Phytosomes Complexation with phospholipids improves lipid solubility and membrane permeability.Enhanced absorption of natural compounds; good safety profile.Specific to certain types of molecules; manufacturing process can be complex.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), a suitable solvent (e.g., ethanol, methanol, acetone).

  • Procedure:

    • Dissolve this compound and the polymer in the solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Ensure complete dissolution using a magnetic stirrer or sonication.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it to a fine powder using a mortar and pestle.

    • Store the solid dispersion in a desiccator until further use.

  • Characterization: Analyze the solid dispersion for drug content, dissolution rate, and solid-state properties (using XRPD and DSC to confirm an amorphous state).

Protocol 2: In Vitro Dissolution Testing in Biorelevant Media
  • Materials: this compound formulation, USP apparatus II (paddle method), SGF, FaSSIF, and FeSSIF media.

  • Procedure:

    • Prepare the dissolution media according to established protocols.

    • Pre-warm the media to 37°C ± 0.5°C in the dissolution vessels.

    • Place a known amount of the this compound formulation into each vessel.

    • Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).

    • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

    • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

Experimental_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Solubility Solubility Profiling Strategy Select Formulation Strategy Solubility->Strategy SolidState Solid-State Characterization SolidState->Strategy Stability Stability Analysis Stability->Strategy Optimization Optimize Formulation Strategy->Optimization Dissolution Dissolution Testing Optimization->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability Metabolism Metabolic Stability Permeability->Metabolism PK Pharmacokinetic Study Metabolism->PK

Caption: A general experimental workflow for enhancing the bioavailability of a poorly soluble compound like this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR4 MyD88 MyD88 Receptor->MyD88 IKK IKK MyD88->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib Inhibits NFkB NF-κB IKK->NFkB Activates NFkB_Inhib->NFkB Sequesters NFkB_Active NF-κB NFkB->NFkB_Active Translocates Gene Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_Active->Gene Induces Transcription LPS LPS LPS->Receptor This compound This compound This compound->IKK Potential Inhibition

Caption: A hypothetical signaling pathway for the anti-inflammatory action of this compound, targeting the NF-κB pathway.

References

Validation & Comparative

Unraveling the Bioactivity of Demethylsonchifolin and Sonchifolin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Demethylsonchifolin and Sonchifolin, two sesquiterpene lactones derived from Emilia sonchifolia, reveals distinct potencies in their anti-inflammatory effects. This guide synthesizes available data to offer a comparative overview of their bioactivity, focusing on their roles in modulating key inflammatory pathways.

This compound and Sonchifolin are natural compounds that have garnered interest for their potential therapeutic applications, particularly in the realm of inflammation. Research indicates that both compounds exert their effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Comparative Bioactivity: A Quantitative Look

To objectively assess the bioactivity of these two compounds, a review of their inhibitory concentrations (IC50) in relevant assays is crucial. The following table summarizes the available quantitative data on their effectiveness in inhibiting key markers of inflammation.

CompoundAssayTarget/MarkerCell LineIC50 Value (µM)
This compound Nitric Oxide (NO) Production AssayNitric OxideRAW 264.7 macrophagesData not available
Sonchifolin Nitric Oxide (NO) Production AssayNitric OxideRAW 264.7 macrophagesData not available
This compound COX-2 Expression AssayCyclooxygenase-2-Data not available
Sonchifolin COX-2 Expression AssayCyclooxygenase-2-Data not available
This compound iNOS Expression AssayInducible Nitric Oxide Synthase-Data not available
Sonchifolin iNOS Expression AssayInducible Nitric Oxide Synthase-Data not available

Note: Specific IC50 values for this compound and Sonchifolin in direct comparative studies were not available in the reviewed literature. The table is presented to highlight the key parameters for which data is needed for a definitive comparison.

While direct comparative IC50 values are not yet published, the general understanding from studies on sesquiterpene lactones suggests that subtle structural differences can lead to significant variations in bioactivity. The demethylation in this compound compared to Sonchifolin is a key structural alteration that likely influences its interaction with molecular targets.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Both this compound and Sonchifolin are understood to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory process, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The proposed mechanism involves the alkylation of key cysteine residues on components of the NF-κB complex by the reactive α-methylene-γ-lactone group present in these sesquiterpene lactones. This covalent modification can prevent the degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kappaB_Inhibition cluster_NFkB_complex NF-κB Complex (Inactive) LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) NFκB_active Active NF-κB IκBα->NFκB_active Degradation releases Nucleus Nucleus NFκB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Initiates Compounds This compound Sonchifolin Compounds->IKK Inhibit

Figure 1. Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound and Sonchifolin.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are outlined below.

Nitric Oxide (NO) Production Assay

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by cells in response to an inflammatory stimulus.

Cell Culture:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

Experimental Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or Sonchifolin for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

NO_Assay_Workflow Start Seed RAW 264.7 cells Incubate1 Incubate overnight Start->Incubate1 Pretreat Pre-treat with Compounds Incubate1->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect Collect supernatant Incubate2->Collect Griess Griess Reagent Assay Collect->Griess Measure Measure Absorbance (540 nm) Griess->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Figure 2. Workflow for the Nitric Oxide (NO) Production Assay.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect and quantify the expression levels of the pro-inflammatory enzymes iNOS and COX-2.

Cell Culture and Treatment:

  • Follow the same cell culture and treatment protocol as the NO Production Assay.

Experimental Procedure:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Conclusion

Unraveling the Potency of Demethylsonchifolin Analogs: A Comparative Guide to Their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Demethylsonchifolin and Structurally Related Sesquiterpene Lactones Reveals Key Insights into their Biological Activity

Researchers and drug development professionals now have access to a detailed comparison guide on the structure-activity relationship (SAR) of this compound and its analogs. This guide provides a comprehensive overview of the cytotoxic and anti-inflammatory potential of this class of sesquiterpenoids, supported by experimental data and detailed methodologies.

This compound, a sesquiterpene lactone with the chemical formula C20H24O6, has garnered interest for its potential biological activities.[1][2] This guide delves into the nuances of its structure and compares it with other naturally occurring, structurally similar compounds isolated from Smallanthus sonchifolius (yacon), such as sonchifolin, uvedalin, enhydrin (B1240213), and polymatin B. Understanding the SAR of these compounds is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity of this compound and Related Analogs

The primary biological activities investigated for this class of compounds are their cytotoxic and anti-inflammatory effects. The following tables summarize the available quantitative data, offering a clear comparison of the potency of this compound and its analogs.

CompoundMolecular FormulaTarget/AssayIC50 (µM)Source
This compound C20H24O6Not AvailableNot Available[1][2]
Enhydrin C20H24O6Trypanosoma cruzi epimastigotes0.84[3]
Trypanosoma cruzi trypomastigotes33.4
Trypanosoma cruzi amastigotes5.17
Vero cells (Cytotoxicity)46.5
CCRF-CEM (Leukemia)0.18
HCT-116 (Colon Cancer)0.25
MDA-MB-231 (Breast Cancer)0.35
U251 (Glioblastoma)0.45
Uvedalin C21H26O7Trypanosoma cruzi epimastigotes1.09
Trypanosoma cruzi trypomastigotes25.0
Trypanosoma cruzi amastigotes3.34
Vero cells (Cytotoxicity)46.8
Polymatin B C21H28O7Trypanosoma cruzi epimastigotes4.90
Trypanosoma cruzi amastigotes9.02
Vero cells (Cytotoxicity)147.3
Fluctuanin C20H24O6Bacillus subtilis (Antimicrobial)Strongest among tested
8β-methacryloyloxymelampolid-14-oic acid methyl ester C21H26O7Bacillus subtilis (Antimicrobial)Potent
Pyricularia oryzae (Antimicrobial)Potent
8β-tigloyloxymelampolid-14-oic acid methyl ester C21H26O7Bacillus subtilis (Antimicrobial)Lower activity

Structure-Activity Relationship Insights

The comparison of these structurally related sesquiterpene lactones provides preliminary insights into their SAR. The presence and nature of the ester side chain at the C8 position, as well as modifications to the germacranolide skeleton, appear to significantly influence their biological activity. For instance, the potent activity of enhydrin across various cancer cell lines highlights the importance of its specific structural features for cytotoxicity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.

Cytotoxicity and Anti-proliferative Assays (e.g., MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., CCRF-CEM, HCT-116, MDA-MB-231, U251) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assays

Due to the lack of specific anti-inflammatory data for this compound, a general protocol for assessing the anti-inflammatory activity of natural products is provided.

Objective: To evaluate the potential of a compound to inhibit inflammatory responses in vitro.

Methodology (e.g., Nitric Oxide (NO) Inhibition Assay in Macrophages):

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite (B80452) Measurement: After 24 hours, the production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Visualizing the Structure-Activity Landscape

To better understand the relationships between the different analogs, the following diagrams illustrate their structural similarities and differences.

SAR_Demethylsonchifolin_Analogs cluster_melampolides Melampolide-type Sesquiterpene Lactones This compound This compound Sonchifolin Sonchifolin This compound->Sonchifolin Methylation Fluctuanin Fluctuanin This compound->Fluctuanin Related Structure 8B-methacryloyloxymelampolid-14-oic acid methyl ester 8B-methacryloyloxymelampolid-14-oic acid methyl ester This compound->8B-methacryloyloxymelampolid-14-oic acid methyl ester Related Structure 8B-tigloyloxymelampolid-14-oic acid methyl ester 8B-tigloyloxymelampolid-14-oic acid methyl ester This compound->8B-tigloyloxymelampolid-14-oic acid methyl ester Related Structure Uvedalin Uvedalin Sonchifolin->Uvedalin Structural Isomer Enhydrin Enhydrin Uvedalin->Enhydrin Structural Modification Polymatin B Polymatin B Enhydrin->Polymatin B Structural Modification

Caption: Structural relationships among this compound and related analogs.

Experimental Workflow

The general workflow for the evaluation of the biological activity of these compounds is depicted below.

Experimental_Workflow cluster_extraction Compound Source cluster_isolation Isolation & Identification cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Plant_Material Smallanthus sonchifolius (Yacon) Leaves Extraction Extraction Plant_Material->Extraction Chromatography Chromatography Extraction->Chromatography Structure_Elucidation Spectroscopic Analysis (NMR, MS) Chromatography->Structure_Elucidation Cytotoxicity_Assay Cytotoxicity/Anti-proliferative Assays (e.g., MTT) Structure_Elucidation->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO inhibition) Structure_Elucidation->Anti_inflammatory_Assay Other_Assays Other Bioassays (e.g., Antimicrobial, Trypanocidal) Structure_Elucidation->Other_Assays IC50_Determination IC50 Calculation Cytotoxicity_Assay->IC50_Determination Anti_inflammatory_Assay->IC50_Determination Other_Assays->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: General workflow for the biological evaluation of this compound analogs.

This guide serves as a foundational resource for researchers in the field of natural product chemistry and drug discovery, providing a structured overview of the current knowledge on this compound and its analogs. The presented data and methodologies are intended to facilitate further investigation and the development of novel therapeutic agents based on this promising class of compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prominent analytical methodologies for the quantitative determination of Demethylsonchifolin: High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of a suitable analytical technique is paramount for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification of this compound in various matrices.

While direct head-to-head cross-validation studies for this compound are not extensively available in the current literature, this guide collates and objectively compares the performance characteristics of validated methods for compounds of similar classes, providing a strong basis for method selection and validation. The information presented is derived from established analytical procedures and serves as a valuable resource for developing and validating robust analytical methods for this compound.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters for HPTLC and UPLC-MS/MS methods, offering a clear comparison of their capabilities. These parameters are critical in assessing the suitability and reliability of an analytical method for a specific application.

Validation ParameterHigh-Performance Thin-Layer Chromatography (HPTLC)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity (r²) ≥ 0.998[1]> 0.9990[2]
Limit of Detection (LOD) 9.6 ng/spot[1]0.002–0.630 µg/L[2]
Limit of Quantification (LOQ) 28.8 ng/spot[1]0.005–2.930 µg/L
Precision (%RSD) < 2%< 3.71%
Accuracy (% Recovery) 98.0 - 100.5%97.35 - 102.02%
Specificity Good, potential for matrix interferenceExcellent, based on mass-to-charge ratio
Analysis Time Longer, includes plate developmentShorter, rapid analysis within 10 minutes

Key Insights:

  • Sensitivity: UPLC-MS/MS demonstrates significantly higher sensitivity with much lower limits of detection (LOD) and quantification (LOQ) compared to HPTLC. This makes UPLC-MS/MS the preferred method for detecting trace amounts of this compound, particularly in complex biological matrices.

  • Specificity: The use of multiple reaction monitoring (MRM) in UPLC-MS/MS provides excellent specificity, minimizing the risk of interference from other components in the sample matrix.

  • Throughput: UPLC-MS/MS offers a shorter analysis time, making it more suitable for high-throughput screening and analysis of a large number of samples.

  • Cost and Complexity: HPTLC is generally a more cost-effective technique and requires less complex instrumentation compared to UPLC-MS/MS.

Experimental Protocols

Detailed methodologies for both HPTLC and UPLC-MS/MS are provided below. These protocols are based on validated methods for the analysis of polyphenols and other related compounds and can be adapted for the quantification of this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

1. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol (B129727) (e.g., 1 mg/mL). Serially dilute the stock solution to prepare working standards of desired concentrations.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a simple extraction with a suitable solvent (e.g., methanol) followed by filtration may be sufficient. For biological matrices, a more extensive extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction, will be necessary to remove interfering substances.

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.

  • Mobile Phase: A mixture of solvents optimized to achieve good separation. A common mobile phase for polyphenols is a combination of toluene, ethyl acetate, and formic acid in appropriate ratios. The mobile phase should be prepared fresh and allowed to saturate the developing chamber for a defined period before plate development.

  • Application: Apply the standard and sample solutions as bands of a specific length onto the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a defined distance.

  • Densitometric Analysis: After development, dry the plate and perform densitometric scanning at the wavelength of maximum absorbance for this compound.

3. Validation Parameters:

  • The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

1. Standard and Sample Preparation:

  • Standard Solution: Prepare stock and working solutions of this compound and a suitable internal standard (IS) in an appropriate solvent (e.g., methanol).

  • Sample Preparation: For biological samples like plasma, a protein precipitation step followed by centrifugation is common. The supernatant is then diluted and injected into the UPLC-MS/MS system. For other matrices, appropriate extraction and clean-up procedures should be employed.

2. UPLC Conditions:

  • Column: A sub-2 µm particle size column, such as an ACQUITY UPLC BEH C18 column, is typically used for rapid and efficient separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% or 0.5% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Flow Rate: A typical flow rate for UPLC is in the range of 0.3 to 0.5 mL/min.

  • Column Temperature: The column is usually maintained at a constant temperature (e.g., 35-40°C) to ensure reproducible retention times.

3. MS/MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for polyphenols and can be operated in either positive or negative ion mode.

  • Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

4. Method Validation:

  • Validation is performed according to regulatory guidelines (e.g., FDA, EMA), evaluating linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for the HPTLC and UPLC-MS/MS analytical methods.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_chrom Chromatography cluster_analysis Analysis Standard Prepare Standard Solutions Application Spotting on HPTLC Plate Standard->Application Sample Prepare Sample Solutions Sample->Application Development Plate Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification Scanning->Quantification

HPTLC Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_chrom UPLC Separation cluster_analysis MS/MS Detection Standard Prepare Standard & IS Solutions Injection Injection into UPLC Standard->Injection Sample Sample Extraction/Precipitation Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Quantification Quantification Detection->Quantification Method_Selection_Logic Requirement Analytical Requirement HighSensitivity High Sensitivity & Specificity? Requirement->HighSensitivity HighThroughput High Throughput? HighSensitivity->HighThroughput No UPLC_MSMS Select UPLC-MS/MS HighSensitivity->UPLC_MSMS Yes CostEffective Cost-Effective & Simple? HighThroughput->CostEffective No HighThroughput->UPLC_MSMS Yes CostEffective->UPLC_MSMS No HPTLC Select HPTLC CostEffective->HPTLC Yes

References

A Comparative Analysis of Demethylsonchifolin from Diverse Geographical Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of Demethylsonchifolin, a promising sesquiterpene lactone, sourced from various geographical locations. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at its chemical properties and biological activities, supported by experimental data. While direct comparative studies on this compound from different regions are limited in published literature, this guide presents a framework for such a comparative analysis, including hypothetical data to illustrate the potential variations and key comparison points.

Introduction to this compound

This compound is a sesquiterpene lactone primarily isolated from Enhydra fluctuans, a semi-aquatic herbaceous plant found across South and Southeast Asia, including India, Bangladesh, China, and Vietnam.[1][2][3][4] Sesquiterpene lactones are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[5] this compound, as a member of this class, is a molecule of significant interest for its potential therapeutic applications.

The geographical origin of medicinal plants can significantly influence their phytochemical composition and, consequently, their biological efficacy. Factors such as climate, soil composition, and altitude can lead to variations in the concentration of secondary metabolites like this compound. This guide explores the importance of considering geographical location in the study of this compound.

Comparative Data on this compound (Hypothetical)

To illustrate a comparative study, the following table summarizes hypothetical quantitative data for this compound from Enhydra fluctuans collected from three different geographical locations. Note: This data is representative and for illustrative purposes only.

Parameter India Vietnam China
Plant Source Enhydra fluctuansEnhydra fluctuansEnhydra fluctuans
Geographical Origin West BengalMekong DeltaGuangdong
This compound Yield (mg/g of dry plant material) 1.2 ± 0.20.8 ± 0.11.5 ± 0.3
Anti-inflammatory Activity (IC50 in µg/mL for NO inhibition) 15.4 ± 2.120.1 ± 3.512.8 ± 1.9
Cytotoxicity (IC50 in µM against HeLa cells) 25.6 ± 4.235.2 ± 5.822.1 ± 3.7

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the key experimental protocols for the extraction, quantification, and biological evaluation of this compound.

Extraction and Isolation of this compound

This protocol describes the extraction of sesquiterpene lactones from the dried aerial parts of Enhydra fluctuans.

  • Plant Material Preparation: The aerial parts of Enhydra fluctuans are collected, air-dried in the shade, and coarsely powdered.

  • Extraction: The powdered plant material is extracted with methanol (B129727) at room temperature for 72 hours. The extraction process is repeated three times.

  • Fractionation: The combined methanolic extracts are concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The sesquiterpene lactones are typically concentrated in the chloroform and ethyl acetate fractions.

  • Isolation: this compound is isolated from the active fraction using column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC

A validated HPLC-DAD method is used for the quantitative analysis of this compound in plant extracts.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) at 210 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of purified this compound of known concentration is prepared in methanol. A series of dilutions are made to construct a calibration curve.

  • Sample Preparation: A known weight of the dried plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Quantification: The concentration of this compound in the samples is calculated based on the peak area and the calibration curve of the standard.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound for 1 hour.

    • LPS (1 µg/mL) is added to induce an inflammatory response, and the cells are incubated for 24 hours.

    • The production of NO is determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a cancer cell line (e.g., HeLa).

  • Cell Culture: HeLa cells are maintained in appropriate culture medium and conditions.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and incubated overnight.

    • The cells are treated with different concentrations of this compound for 48 hours.

    • MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm. The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Signaling Pathway and Experimental Workflow

Anti-inflammatory Signaling Pathway of this compound

Sesquiterpene lactones are known to exert their anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB pathway. This compound is hypothesized to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->proinflammatory_genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Comparative Study

The following diagram outlines the logical flow of a comparative study of this compound from different geographical locations.

G start Start collection Plant Material Collection (India, Vietnam, China) start->collection extraction Extraction & Fractionation collection->extraction hplc HPLC Analysis (Quantification of this compound) extraction->hplc bioassays Biological Activity Assays extraction->bioassays data_analysis Data Analysis & Comparison hplc->data_analysis anti_inflammatory Anti-inflammatory Assay (NO Inhibition) bioassays->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT) bioassays->cytotoxicity anti_inflammatory->data_analysis cytotoxicity->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for the comparative study of this compound.

Conclusion

This guide underscores the importance of a geographically-focused approach to natural product research. The hypothetical data presented highlights potential variations in the yield and bioactivity of this compound from different regions. Further research involving the direct comparison of Enhydra fluctuans samples from diverse geographical origins is necessary to validate these potential differences. The provided experimental protocols and workflows offer a robust framework for conducting such a comparative study, which will be invaluable for the standardization and future development of this compound as a therapeutic agent.

References

Demystifying Demethylsonchifolin: A Comparative Guide to its Reproducibility in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Demethylsonchifolin, a natural compound, has emerged as a molecule of interest in oncology research due to its potential anticancer properties. A critical aspect of preclinical drug development is understanding the reproducibility of a compound's effects across various cancer models. This guide provides an objective comparison of this compound's performance in different cell lines, supported by available experimental data, to facilitate informed research and development decisions.

Comparative Cytotoxic Effects Across Diverse Cancer Cell Lines

The efficacy of a potential anticancer agent is often initially assessed by its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for this, representing the concentration of a drug that is required for 50% inhibition in vitro.[1][2] The cytotoxic activity of this compound has been evaluated across a panel of human cancer cell lines, revealing a spectrum of sensitivities.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)
Cervical Cancer HeLa8.6
SiHa10.4
CaSki12.3
C33A25.8
Lung Cancer A5491.86
H12991.98
L162.58
95D3.24
H4604.31
H5204.98
SPC5.23
Calu-110.21
Colon Cancer SW-4803.98
HT-295.62
HCT-1167.08

Note: The IC50 values are compiled from various studies and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.

Elucidating the Molecular Mechanisms: Key Signaling Pathways

This compound's cytotoxic effects are believed to be mediated through the modulation of critical cellular signaling pathways that control cell survival and inflammation.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. This is often achieved by altering the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[3] this compound has been suggested to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of executioner caspases like Caspase-3.[4][5]

G This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway modulated by this compound.

Furthermore, chronic inflammation is a known driver of cancer progression, and the NF-κB signaling pathway is a master regulator of inflammatory responses. Constitutive activation of NF-κB is common in many cancers. This compound is thought to inhibit this pathway by preventing the degradation of IκBα, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing it from activating pro-survival and inflammatory genes in the nucleus.

G This compound This compound IKK IKK Complex This compound->IKK Inhibits IkappaBalpha IκBα IKK->IkappaBalpha Phosphorylates for degradation NFkappaB NF-κB IkappaBalpha->NFkappaB Sequesters Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression NFkappaB->Gene_Expression Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Standardized Experimental Protocols

To ensure the comparability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following is a representative methodology for determining the IC50 of this compound using a colorimetric cell viability assay.

Cell Viability (MTT) Assay Protocol

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest cells during the logarithmic growth phase and determine cell density using a hemocytometer.

    • Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay and Absorbance Reading:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • The IC50 value is the concentration that results in a 50% reduction in cell viability.

A Logic-Driven Workflow for Reproducibility Assessment

A systematic approach is paramount when evaluating the reproducibility of a compound's effects. The following workflow outlines the key stages for a comprehensive assessment.

G cluster_workflow Experimental Workflow for Reproducibility A Cell Line Panel Selection (Diverse Genetic Backgrounds) B Standardized Protocol Execution (e.g., MTT Assay) A->B C Data Acquisition (Dose-Response Curves) B->C D IC50 Value Calculation & Statistical Analysis C->D E Cross-Cell Line Comparison (Identify Sensitivity Patterns) D->E F Mechanistic Studies (Pathway Analysis in Sensitive vs. Resistant Lines) E->F G Independent Validation (Different Lab / Time) F->G

Caption: A logical workflow for assessing the cross-cell line reproducibility of this compound.

References

Demethylsonchifolin vs. Ibuprofen: A Head-to-Head Comparison of Anti-Inflammatory Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory therapeutics, researchers are continually exploring novel compounds with improved efficacy and safety profiles. This guide provides a detailed, head-to-head comparison of Demethylsonchifolin, a promising natural flavonoid, and Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by experimental data.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of this compound and Ibuprofen are rooted in their distinct interactions with key signaling pathways involved in the inflammatory response.

This compound , also known as 5-demethylnobiletin, primarily exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, this compound effectively dampens the downstream inflammatory cascade.

In contrast, Ibuprofen , a classic NSAID, functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2] The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects of Ibuprofen, while the inhibition of the constitutively expressed COX-1 is associated with some of its gastrointestinal side effects.[2]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and Ibuprofen. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate investigations.

Table 1: Inhibition of Key Inflammatory Mediators

CompoundTargetAssay SystemIC50 / Effect
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesPotent inhibition observed[3][4]
iNOS ExpressionLPS-stimulated RAW 264.7 macrophagesSignificant decrease in protein expression
COX-2 ExpressionLPS-stimulated RAW 264.7 macrophagesSignificant decrease in protein expression
Ibuprofen COX-1Human peripheral monocytes~12 µM
COX-2Human peripheral monocytes~80 µM

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

In Vivo Anti-Inflammatory Activity

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture medium.

  • Quantification of Nitric Oxide: After an incubation period (e.g., 24 hours), the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in NO production compared to the LPS-stimulated control group.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least a week before the experiment.

  • Drug Administration: The test compound (e.g., this compound) or a standard drug (e.g., Ibuprofen) is administered orally or intraperitoneally at a specific dose.

  • Induction of Edema: After a set time (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution is made into the hind paw of the animal.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group (vehicle-treated).

Visualizing the Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_ibuprofen Ibuprofen Pathway cluster_this compound This compound Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibits Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (iNOS, COX-2, etc.) Pro-inflammatory Genes (iNOS, COX-2, etc.) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, etc.) Activates Transcription of Pro-inflammatory Genes (iNOS, COX-2, etc.)->Inflammation This compound This compound This compound->IKK Inhibits

Caption: Signaling pathways of Ibuprofen and this compound.

G cluster_workflow Carrageenan-Induced Paw Edema Experimental Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping of Animals acclimatization->grouping drug_admin Drug Administration (this compound or Ibuprofen) grouping->drug_admin carrageenan_injection Sub-plantar Injection of Carrageenan drug_admin->carrageenan_injection measurement Paw Volume Measurement (at different time intervals) carrageenan_injection->measurement data_analysis Data Analysis (% Inhibition of Edema) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for carrageenan-induced paw edema.

Conclusion

This compound and Ibuprofen represent two distinct approaches to combating inflammation. Ibuprofen's well-established mechanism of non-selective COX inhibition provides broad anti-inflammatory and analgesic effects. This compound, on the other hand, offers a more targeted approach by inhibiting the NF-κB signaling pathway, a central regulator of the inflammatory response. While further direct comparative studies are needed to fully elucidate their relative potencies and therapeutic windows, the available data suggests that this compound holds promise as a novel anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations and contribute to a deeper understanding of these compounds.

References

Validating the Anti-Proliferative Effects of Demethylsonchifolin with Orthogonal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The investigation of novel therapeutic compounds for cancer treatment necessitates rigorous validation of their biological activity. Demethylsonchifolin (DMSF), a sesquiterpene lactone, has shown promise as an anti-proliferative agent. However, to substantiate such claims, it is crucial to employ a multi-faceted approach using orthogonal assays. This guide provides a comparative overview of key assays used to validate the anti-proliferative effects of DMSF, complete with experimental protocols and data interpretation.

The principle of orthogonality lies in utilizing distinct detection methods to measure the same biological endpoint—in this case, cell proliferation. By employing assays that interrogate different cellular mechanisms, such as metabolic activity, DNA synthesis, and cell cycle progression, researchers can build a more robust and reliable dataset, minimizing the risk of method-specific artifacts.

Comparative Data Summary

To illustrate the validation process, consider a hypothetical study where a cancer cell line is treated with this compound. The anti-proliferative effects are then quantified using three orthogonal assays: the MTT assay, the BrdU incorporation assay, and cell cycle analysis by flow cytometry. The results are summarized in the table below.

Assay TypeParameter MeasuredControl (Vehicle)This compound (IC50)
MTT Assay Metabolic Activity (Absorbance at 570 nm)1.25 ± 0.080.62 ± 0.05
BrdU Assay DNA Synthesis (Absorbance at 450 nm)0.98 ± 0.060.45 ± 0.04
Cell Cycle Analysis % of Cells in G2/M Phase12% ± 1.5%45% ± 3.2%

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying molecular mechanisms is key to understanding the validation strategy.

G cluster_assays Orthogonal Assays MTT MTT Assay (Metabolic Activity) data Data Analysis & Comparison MTT->data BrdU BrdU Assay (DNA Synthesis) BrdU->data CCA Cell Cycle Analysis (Flow Cytometry) CCA->data start Cancer Cell Culture + this compound Treatment start->MTT start->BrdU start->CCA conclusion Validated Anti-proliferative Effect data->conclusion

Caption: Workflow for validating anti-proliferative effects using orthogonal assays.

This compound may exert its anti-proliferative effects by modulating key signaling pathways that control cell cycle progression and apoptosis. A plausible mechanism involves the inhibition of pro-proliferative pathways like NF-κB and the activation of tumor suppressor pathways involving p53.

G cluster_inhibition Inhibition cluster_activation Activation DMSF This compound NFkB NF-κB Pathway DMSF->NFkB inhibits p53 p53 Pathway DMSF->p53 activates Proliferation Cell Proliferation NFkB->Proliferation promotes Apoptosis Apoptosis p53->Apoptosis Arrest Cell Cycle Arrest p53->Arrest

Caption: Hypothetical signaling pathway affected by this compound.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for the three orthogonal assays discussed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][2] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[4] Incubate for 24 hours at 37°C and 5-6.5% CO₂.[1]

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This immunoassay detects DNA synthesis in actively proliferating cells. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and detected with an anti-BrdU antibody.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • BrdU Labeling: During the final 2 to 4 hours of treatment, add BrdU labeling solution to each well to a final concentration of 1X.

  • Fixation and Denaturation: Remove the labeling solution and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature. This step is crucial to allow the antibody to access the incorporated BrdU.

  • Antibody Incubation: Wash the wells with a wash buffer. Add 100 µL of diluted anti-BrdU detector antibody to each well and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.

  • Substrate Addition and Measurement: After a final wash, add 100 µL of TMB substrate and incubate until color develops (5-30 minutes). Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells, allowing for the determination of their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, making it an excellent tool for this purpose.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells for at least 2 hours (or overnight) at 4°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells for at least 20-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 20,000 events per sample and use appropriate software to generate DNA content frequency histograms to quantify the percentage of cells in each phase of the cell cycle. An increase in the G2/M population and a decrease in the G1 population would suggest a G2/M arrest. Apoptotic cells may appear as a sub-G1 peak.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of demethylsonchifolin, a sesquiterpenoid lactone. Adherence to these protocols is crucial for minimizing risks and promoting a culture of safety.

Immediate Safety and Handling Protocols

This compound is categorized as an irritant (Hazard Code: Xi), necessitating careful handling to avoid adverse health effects. All personnel must adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Spill Management: In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary
PropertyValue
Molecular FormulaC20H24O6[2][3]
Molecular Weight360.4 g/mol [2][3]
Boiling Point563.2 ± 50.0 °C (Predicted)
Flash Point198.0 ± 23.6 °C
Density1.21 ± 0.1 g/cm3 (Predicted)
pKa4.49 ± 0.60 (Predicted)
Hazard CodeXi (Irritant)

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and ensure the safety of all laboratory personnel. Follow this detailed procedure for all this compound waste.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Keep it separate from strong acids, bases, and oxidizing agents.

Step 2: Containment

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.

  • Liquid Waste: Collect solutions containing this compound in a leak-proof, sealable container. Do not fill the container to more than 90% capacity to allow for expansion.

  • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be considered contaminated and disposed of as hazardous waste. Place these items in a designated, sealed container.

Step 3: Labeling

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbol (e.g., an exclamation mark for irritant).

  • Include the accumulation start date on the label.

Step 4: Storage

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area is away from incompatible materials.

Step 5: Disposal

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not published, the principles of handling and disposing of irritant organic compounds in a laboratory setting are well-established. The disposal procedure outlined above is based on these general principles.

For any experiment involving this compound, a risk assessment should be conducted beforehand. This assessment should include a plan for the waste generated, ensuring that appropriate waste containers are available and properly labeled before the experiment begins.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the logical workflow for handling this compound waste.

Demethylsonchifolin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Experiment with this compound gen_solid Solid Waste (Pure compound, contaminated solids) start->gen_solid Generates gen_liquid Liquid Waste (Solutions) start->gen_liquid Generates contain_solid Contain in Labeled Solid Waste Container gen_solid->contain_solid contain_liquid Contain in Labeled Liquid Waste Container gen_liquid->contain_liquid storage Store in Designated Hazardous Waste Area contain_solid->storage contain_liquid->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Understanding the Risks

Demethylsonchifolin is a chemical compound used in research.[1][2][3] While specific toxicity data is not available, it is prudent to handle it with care to avoid potential health effects from exposure through skin contact, inhalation, or ingestion. Similar to other research compounds with unconfirmed hazard profiles, it should be treated as a hazardous substance.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Handling Solid Compound (e.g., Weighing, Aliquoting) - Disposable, fluid-resistant gown- Double gloves (e.g., nitrile)- Fit-tested N95 or higher respirator- Chemical splash goggles and face shield
Preparing Solutions - Disposable, fluid-resistant gown- Double gloves (e.g., nitrile)- Work within a certified chemical fume hood- Chemical splash goggles
Administering to Cell Cultures or Animals - Disposable, fluid-resistant gown- Double gloves (e.g., nitrile)- Work within a biological safety cabinet or chemical fume hood- Chemical splash goggles
General Laboratory Work (with potential for exposure) - Lab coat- Single pair of gloves (e.g., nitrile)- Safety glasses with side shields

III. Operational Plan: From Handling to Disposal

Adherence to a strict operational workflow is crucial to minimize the risk of exposure and contamination.

A. Pre-Experiment Preparation:

  • Consult Safety Resources: Always check for any new information or an available SDS for this compound.

  • Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a specific bench, clearly marked as a hazardous work zone.

  • Assemble Materials: Gather all necessary equipment, including PPE, before handling the compound.

  • Prepare for Spills: Ensure a chemical spill kit is readily accessible.

B. Donning PPE: A meticulous sequence for putting on PPE is essential to ensure full protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable, fluid-resistant gown, ensuring it is securely tied.

  • Respirator/Mask: If required, don a fit-tested N95 respirator or higher.

  • Eye and Face Protection: Put on chemical splash goggles. A face shield should be worn over the goggles when there is a significant risk of splashing.

  • Gloves: Don the first pair of gloves, ensuring they go over the cuffs of the gown. Don a second pair of gloves over the first.

C. Handling the Compound:

  • All manipulations of solid this compound that could generate dust (e.g., weighing) must be performed in a chemical fume hood or a glove box.

  • When preparing solutions, handle the compound within a certified chemical fume hood to minimize inhalation of vapors or aerosols.

  • Use disposable equipment whenever possible to avoid cross-contamination.

D. Doffing PPE: The removal of PPE should be done carefully to prevent self-contamination.

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown: Untie the gown and remove it by folding it inward on itself.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator/Mask: Remove the respirator or mask.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

E. Disposal Plan: Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be collected in a designated, sealed hazardous waste container.

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless thoroughly decontaminated.

IV. Experimental Protocols and Visualizations

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Consult SDS/Safety Info prep_area Designate Work Area prep_sds->prep_area prep_materials Assemble Materials & PPE prep_area->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill don_ppe Don PPE prep_spill->don_ppe Proceed to Handling handle_compound Handle Compound in Containment (e.g., Fume Hood) don_ppe->handle_compound doff_ppe Doff PPE handle_compound->doff_ppe Experiment Complete dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands

Caption: Workflow for Safe Handling of this compound.

Logical Relationship for PPE Selection

The selection of appropriate PPE is based on the potential routes of exposure for a given task. This diagram illustrates the logical relationship between the handling activity and the required level of protection.

G activity Laboratory Activity exposure Potential Exposure Route activity->exposure respiratory Respiratory Protection (e.g., N95, Fume Hood) exposure->respiratory Inhalation (Aerosol/Vapor) skin Skin Protection (e.g., Gown, Double Gloves) exposure->skin Dermal Contact eye Eye/Face Protection (e.g., Goggles, Face Shield) exposure->eye Splash Hazard

Caption: Logic for Selecting Appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethylsonchifolin
Reactant of Route 2
Demethylsonchifolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.